CO-Vidarabine
Description
Contextualization of Nucleoside Analogs in Chemical Biology Research
Nucleoside analogs are a cornerstone of chemical biology and pharmaceutical research. ontosight.ai These synthetic molecules mimic the natural nucleosides that form the building blocks of DNA and RNA. nih.gov By virtue of their structural similarity, they can be recognized by cellular or viral enzymes. nih.gov However, subtle chemical modifications to the sugar or base components disrupt critical biological processes, such as DNA replication, leading to therapeutic effects. nih.govacs.org This fundamental principle has led to the development of a wide array of antiviral and anticancer agents. ontosight.aimdpi.com Nucleoside analogs serve as powerful tools to probe the intricacies of genetic processes and have been instrumental in advancing our understanding of various diseases. ontosight.ainih.gov
Rationale for the Investigation of CO-Vidarabine Chemistry
The investigation into this compound chemistry is driven by the need to overcome the limitations of its parent compound, Vidarabine (B1017). Vidarabine is susceptible to enzymatic deamination in the body, a process that converts it to a less potent metabolite. wikipedia.orgpatsnap.com This metabolic instability necessitates specific administration protocols to maintain therapeutic efficacy. mdpi.com this compound was developed as a potent inhibitor of adenosine (B11128) deaminase, the enzyme responsible for this deamination. nih.gov By co-administering this compound with Vidarabine, the metabolic breakdown of the latter is significantly reduced, thereby enhancing its antiviral activity. nih.gov Research into this compound focuses on understanding its inhibitory mechanism and optimizing its synergistic effects with Vidarabine for potential therapeutic applications. nih.gov
Historical Development Leading to the Conception of this compound
The story of this compound is intrinsically linked to the discovery and development of Vidarabine. In the 1950s, the isolation of spongothymidine (B1329284) and spongouridine (B1667586) from the Caribbean sponge Tethya crypta revealed nucleosides with an arabinose sugar instead of the typical ribose. wikipedia.orgwikidoc.org This discovery spurred the synthesis of a new class of nucleoside analogs, including Vidarabine (ara-A) and Cytarabine (ara-C). wikipedia.orgwikidoc.org Vidarabine was first synthesized in 1960 with the initial intent of being an anti-cancer drug. wikipedia.orgwikidoc.org Its antiviral properties were later described in 1964. wikipedia.org By 1976, its clinical effectiveness against herpes virus infections was established, and it became the first systemically administered antiviral agent. wikipedia.orgwikidoc.orgresearchgate.net The challenge of Vidarabine's rapid deamination led to the subsequent development of adenosine deaminase inhibitors, culminating in the conception of this compound as a means to protect and enhance Vidarabine's therapeutic potential. nih.gov
Current Research Landscape and Unanswered Questions Regarding this compound
The current research landscape for this compound and its parent compound, Vidarabine, is multifaceted. While newer antiviral agents have emerged, interest in Vidarabine persists, particularly for its activity against certain DNA viruses and its potential in combination therapies. mdpi.comexactitudeconsultancy.comresearchgate.net The combination of Vidarabine with this compound has been shown to significantly increase the antiviral activity against herpes and vaccinia viruses in both cell cultures and animal models. nih.gov
However, several unanswered questions remain. A primary area of investigation is the full extent of the synergistic mechanism between this compound and Vidarabine. While the inhibition of adenosine deaminase is the primary known function of this compound, further research is needed to explore any other potential interactions or effects on cellular pathways. nih.gov The long-term effects and the potential for the development of viral resistance to the combination therapy are also areas that require more in-depth study. wikipedia.org Furthermore, exploring the application of this combination against a broader spectrum of viruses and in different therapeutic contexts, including oncology, remains an active area of research. exactitudeconsultancy.com
Scope and Objectives of Contemporary this compound Research
Contemporary research on this compound is focused on several key objectives. A major goal is to fully elucidate its pharmacological profile when used in conjunction with Vidarabine. This includes detailed studies on its mechanism of action, pharmacokinetics, and the optimal ratios for combination therapy to maximize efficacy and minimize potential toxicity.
Another significant objective is the exploration of new therapeutic applications. While historically used for herpesvirus infections, researchers are investigating the potential of the this compound/Vidarabine combination against other viral pathogens and in the context of cancer therapy. exactitudeconsultancy.comnih.gov This includes both preclinical studies and potentially, well-controlled clinical trials.
Finally, there is an ongoing effort to develop and synthesize novel analogs of both Vidarabine and this compound. The aim is to create prodrugs or new chemical entities with improved properties, such as enhanced stability, better oral bioavailability, and increased target specificity. researchgate.net These efforts are supported by computational modeling and advanced synthetic chemistry techniques to rationally design the next generation of nucleoside analog-based therapeutics.
Detailed Research Findings
The following tables provide a summary of key data related to Vidarabine, the parent compound of this compound.
Table 1: Chemical and Physical Properties of Vidarabine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R,3S,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | nih.gov |
| Molecular Formula | C10H13N5O4 | wikipedia.orgpharmacompass.com |
| Molecular Weight | 267.24 g/mol | nih.govpharmacompass.com |
| CAS Number | 5536-17-4 (anhydrous) | wikipedia.org |
| Appearance | White to off-white crystalline powder | nih.gov |
| Solubility in DMSO | ≥ 12.35 mg/mL | glpbio.com |
Table 2: Key Research Milestones for Vidarabine
| Year | Milestone | Reference |
|---|---|---|
| 1950s | Isolation of arabinose-containing nucleosides from a marine sponge | wikipedia.orgwikidoc.org |
| 1960 | First chemical synthesis of Vidarabine | wikipedia.orgwikidoc.org |
| 1964 | First description of the antiviral activity of Vidarabine | wikipedia.org |
| 1976 | Clinical effectiveness of Vidarabine established | wikipedia.orgwikidoc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N4O4 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(8R)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |
InChI |
InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6?,7-,8?,9?/m1/s1 |
InChI Key |
FPVKHBSQESCIEP-LDIRUYLGSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |
Isomeric SMILES |
C1[C@H](C2=C(NC=N1)N(C=N2)C3CC(C(O3)CO)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Co Vidarabine
Strategies for Nucleoside Core Synthesis in CO-Vidarabine Generation
The foundational component of this compound is the antiviral nucleoside Vidarabine (B1017) (ara-A). Its synthesis has been a subject of extensive research, leading to both established chemical routes and innovative enzymatic methods. The first chemical synthesis was achieved in 1960. wikipedia.orgwikidoc.org
The key challenge in synthesizing Vidarabine is the stereoselective formation of the β-D-arabinofuranosyl moiety, which is a stereoisomer of the naturally occurring D-ribose in adenosine (B11128). wikidoc.org Both chemical and enzymatic methods have been developed to address this.
Chemical glycosylation often involves the coupling of a protected arabinose derivative with a purine (B94841) base. One common approach starts from D-xylose. The synthesis can proceed via an intermediate like 9-(3,5-O-isopropyliden-2-O-methansulfonyl-β-D-xylofuranoside)adenine. chemicalbook.com Subsequent removal of the protecting groups and reaction with sodium methoxide (B1231860) forms an epoxide, which is then opened to yield the desired arabinofuranosyl configuration. chemicalbook.com Another strategy employs the N-Bromosuccinimide (NBS) promoted coupling of O-benzylated 1-thioglycosides derived from D-arabinose with silylated pyrimidine (B1678525) bases, which has been shown to produce 1,2-cis-N-glycosides, corresponding to the desired β-D-arabinofuranosyl nucleosides. oup.com Anion glycosylation, using a potassium salt of the purine base with a protected bromo-sugar, offers another route, though it can produce a mixture of anomers requiring chromatographic separation. openaccesspub.orgresearchgate.net
Enzymatic synthesis provides a highly stereoselective alternative. A "one-pot, two-enzyme" transglycosylation process utilizes uridine (B1682114) phosphorylase (UP) and purine nucleoside phosphorylase (PNP). mdpi.comrsc.org In this cascade, a readily available arabinosyl donor like arabinosyluracil (ara-U) is phosphorolytically cleaved by UP to generate α-D-arabinose-1-phosphate. mdpi.com This intermediate is then coupled with adenine (B156593) by PNP to form Vidarabine (ara-A) with high stereospecificity. mdpi.commdpi.com This enzymatic route is considered a "green" alternative to classical chemical procedures. rsc.org
Table 1: Comparison of Glycosylation Strategies for Vidarabine Synthesis
| Method | Key Reagents/Enzymes | Key Features | Reported Yield/Conversion |
|---|---|---|---|
| Chemical Synthesis (via Epoxide) | D-xylose derivative, methanesulfonyl chloride, sodium methoxide | Multi-step process involving protection, mesylation, and epoxide ring-opening. chemicalbook.com | 80% (final crystallization step). chemicalbook.com |
| Chemical Synthesis (NBS-promoted) | O-benzylated thio-arabinofuranoside, NBS, silylated base | Good stereoselectivity for 1,2-cis glycosides. oup.com | Good yield, but selectivity was not fully satisfactory for practical use. oup.com |
| Chemical Synthesis (Anion Glycosylation) | Protected arabinofuranosyl bromide, purine potassium salt, TMSOTf | Can produce anomeric mixtures (β/α) requiring separation. openaccesspub.org | 96% (for a protected intermediate). openaccesspub.org |
| Enzymatic Synthesis (Transglycosylation) | Uridine Phosphorylase (UP), Purine Nucleoside Phosphorylase (PNP), arabinosyluracil, adenine | High stereoselectivity, environmentally friendly ("green") process, can be performed in a continuous-flow reactor. mdpi.comrsc.org | 53-55% isolated yield; >99% purity. mdpi.comrsc.org |
The incorporation of the adenine base is integral to the glycosylation step. In chemical synthesis, adenine itself, or a protected/functionalized version like 6-benzamidopurine or 2,6-dichloropurine, can be used. chemicalbook.comopenaccesspub.org The use of pre-functionalized purines like 6-(azolyl)purines can achieve highly regiospecific N-9 glycosylation, avoiding the formation of undesired N-7 isomers. google.com
In enzymatic routes, adenine is directly used as the acceptor base. The specificity of the purine nucleoside phosphorylase (PNP) enzyme, such as the one from Aeromonas hydrophila (AhPNP), ensures that the arabinose-1-phosphate is coupled specifically to the N-9 position of adenine. mdpi.commdpi.com Recent advancements in the functionalization of purines also include Minisci-type reactions, which allow for direct C-H functionalization at various positions on the purine ring, offering potential for late-stage derivatization. researchgate.net
Glycosylation Approaches for Arabinofuranosyl Moiety Formation
Incorporation Strategies for the 'CO' Moiety in this compound
The "CO" in this compound denotes a cobalt complex. The synthesis of such an organometallic nucleoside can be approached in several ways, primarily differing in whether the cobalt-ligand system is constructed before or after the formation of the nucleoside.
This strategy involves the synthesis of a cobalt-containing molecule that is subsequently used in the glycosylation step. For instance, a purine base could first be modified to act as a ligand, chelated to a cobalt ion, and then this entire metal-ligand complex could be glycosylated with a protected arabinose sugar. Another approach involves preparing cobalt precursors, such as cobalt carbonyl compounds like dicobalt octacarbonyl or cobalt tricarbonyl nitrosyl, which are known starting materials for organometallic synthesis. google.com Novel cobalt precursors can be synthesized by reacting a cobalt halide with a diazadiene (DAD) ligand, followed by the introduction of a neutral ligand to form a stable, often liquid, precursor suitable for further reactions. google.com These precursors can then be reacted with a functionalized Vidarabine molecule.
A more common and versatile approach is the post-synthetic modification of the fully formed Vidarabine nucleoside. santiago-lab.com This strategy separates the complexities of nucleoside synthesis from those of organometallic chemistry. The Vidarabine molecule can be functionalized with a reactive group that facilitates the attachment of the cobalt complex.
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for this purpose. santiago-lab.comresearchgate.net Vidarabine could be modified to bear either an alkyne or an azide (B81097) group. Separately, a cobalt complex with a complementary azide or alkyne functionality would be prepared. The two components are then joined via the click reaction, which is known for its high yield and selectivity under mild conditions. mdpi.com This method has been successfully used to attach cobalt bis(dicarbollide) moieties to other molecules. researchgate.net Other post-synthetic modifications can occur at the hydroxyl groups of the sugar, with methods being developed for the selective functionalization of the 3'-position without the need for protecting groups. rsc.org
Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, forming a stable ring structure. ebsco.com In this compound, the Vidarabine molecule itself can act as a ligand for the cobalt(II) or cobalt(III) ion. nih.gov The potential donor atoms on Vidarabine for chelation are the nitrogen atoms of the adenine ring (N1, N3, N7, and the exocyclic N6-amino group) and the oxygen atoms of the hydroxyl groups on the arabinose sugar (2', 3', and 5'). researchgate.net
The formation of stable cobalt complexes often involves chelation with multidentate ligands. ebsco.comrsc.org For Vidarabine, a cobalt ion could be chelated by a combination of the purine's N-7 atom and the exocyclic N6-amino group, or by involving one of the ring nitrogens and a nearby hydroxyl group from the sugar moiety. The stability and geometry of the resulting complex are governed by factors such as the charge of the ligand, the coordination number of the cobalt ion, and the chelate ring size. rsc.orgbiomedres.us Studies on other cobalt-chelate complexes with antiviral activity, such as the CTC series, show that cobalt(III) is often stabilized by chelating N,O donor ligands. nih.gov The specific coordination geometry around the cobalt center in this compound would be critical to its structure and, consequently, its function.
Table 2: Potential Cobalt Coordination Sites on Vidarabine
| Potential Donor Atom | Location on Vidarabine | Type of Donor | Notes |
|---|---|---|---|
| N1 | Adenine Ring | Nitrogen (lone pair) | Involved in Watson-Crick base pairing; accessible for coordination. |
| N3 | Adenine Ring | Nitrogen (lone pair) | Accessible for metal coordination. |
| N6-amino | Adenine Ring | Nitrogen (lone pair) | Exocyclic amino group, a common site for metal binding. biomedres.us |
| N7 | Adenine Ring | Nitrogen (lone pair) | Located in the major groove of DNA; a primary site for metal coordination in purine nucleosides. |
| O2' | Arabinose Sugar | Oxygen (lone pair) | Hydroxyl group, potential for forming a chelate ring with a purine nitrogen. |
| O3' | Arabinose Sugar | Oxygen (lone pair) | Hydroxyl group, potential for forming a chelate ring with a purine nitrogen. |
| O5' | Arabinose Sugar | Oxygen (lone pair) | Primary hydroxyl group, less sterically hindered and available for coordination. |
Post-Synthetic Functionalization for 'CO' Ligand Attachment
Multi-Step Reaction Pathways for Vidarabine Production
The synthesis of Vidarabine (also known as ara-A) can be accomplished through both traditional chemical methods and advanced biocatalytic routes. nih.gov
More recently, enzymatic and chemoenzymatic strategies have been developed, offering greener and more efficient alternatives. rsc.orgunipv.it A prominent biocatalytic approach is the transglycosylation reaction using a "one-pot, two-enzyme" system. unipv.it This method typically employs a uridine phosphorylase from Clostridium perfringens (CpUP) and a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP). rsc.orgresearchgate.net In this cascade, CpUP first catalyzes the phosphorolysis of a readily available arabinosyl donor like arabinosyluracil (araU) to produce α-D-arabinose-1-phosphate. Subsequently, AhPNP catalyzes the transfer of the arabinosyl group from this intermediate to adenine, forming Vidarabine. mdpi.comresearchgate.net This enzymatic route simplifies the synthesis by avoiding multiple protection and deprotection steps common in chemical synthesis. unipv.it
Furthermore, continuous flow chemistry has been applied to the biocatalyzed synthesis of Vidarabine. nih.govmdpi.com This technology utilizes immobilized enzyme reactors (IMERs) to continuously produce the target molecule, which can simplify purification and scale-up. nih.gov For example, a solution containing the sugar donor (arabinofuranosyl uracil) and the acceptor base (adenine) is pumped through a bioreactor containing co-immobilized CpUP and AhPNP enzymes. nih.govmdpi.com
A multi-enzyme cascade has also been designed to produce Vidarabine-5'-monophosphate (araA-MP) directly. mdpi.comresearchgate.net This system adds a third enzyme, a deoxyadenosine (B7792050) kinase, to the CpUP/AhPNP system to phosphorylate the newly formed Vidarabine in the same pot. mdpi.comresearchgate.net
Optimized Reaction Conditions and Reagent Selection
The efficiency of Vidarabine synthesis is highly dependent on the optimization of reaction parameters, particularly for enzymatic methods.
For the two-enzyme biocatalytic synthesis, key parameters have been extensively studied to balance enzyme activity, stability, and product solubility. unipv.it A compromise pH of 7.5 is often used, as CpUP and AhPNP exhibit opposing activity profiles at more acidic or basic pH values. unipv.itmdpi.com The reaction is typically conducted at room temperature (25-28 °C). rsc.orgmdpi.com To address the low aqueous solubility of Vidarabine, organic co-solvents are often required. Dimethylformamide (DMF) has been identified as a suitable co-solvent, used at concentrations between 12.5% and 30%, as it maintains enzyme activity while preventing product precipitation during the reaction. rsc.orgunipv.it
In continuous flow systems, parameters such as residence time and flow rate are critical. A residence time of 120 minutes has been used successfully in a packed-bed bioreactor. nih.govmdpi.com
The table below summarizes optimized conditions for various synthetic approaches.
| Parameter | Enzymatic Batch Synthesis | Enzymatic Flow Synthesis |
| Enzymes | Uridine Phosphorylase (CpUP), Purine Nucleoside Phosphorylase (AhPNP) | Co-immobilized CpUP and AhPNP |
| Substrates | Arabinosyluracil (araU), Adenine (Ade) | Arabinosyluracil (araU), Adenine (Ade) |
| Buffer | 25-50 mM Phosphate (B84403) Buffer rsc.orgmdpi.com | 50 mM Phosphate Buffer nih.govmdpi.com |
| pH | 7.5 rsc.orgmdpi.com | 7.5 nih.govmdpi.com |
| Temperature | 25 °C rsc.orgunipv.it | 28 °C nih.govmdpi.com |
| Co-solvent | 12.5-30% DMF rsc.orgunipv.it | Not specified, but DMF used in batch mode to prevent precipitation nih.gov |
| Yield | 53% rsc.orgunipv.it | 55% isolated yield mdpi.com |
Purification Techniques for Intermediate and Final this compound Compounds
A variety of purification techniques are employed during the synthesis of Vidarabine and its intermediates. The choice of method depends on the synthetic route and the scale of the reaction.
During chemical synthesis and for prodrug development, chromatographic methods are standard. nih.gov Thin-layer chromatography (TLC) with UV fluorescence is used to monitor the progress of reactions and analyze fractions from column chromatography. nih.gov Flash chromatography is a common method for purifying intermediates. nih.gov For the final purification of derivatives, reverse-phase preparative High-Performance Liquid Chromatography (HPLC) is often utilized. nih.gov
For biocatalytic synthesis, a key purification strategy exploits the low water solubility of Vidarabine. nih.govmdpi.com In continuous flow synthesis, the exiting stream from the bioreactor is collected in a cooled vessel (e.g., at 4 °C), which causes the Vidarabine product to precipitate. nih.govmdpi.com The pure product can then be easily recovered by simple filtration under vacuum, followed by washing with cold water and drying. mdpi.com This method has been shown to produce Vidarabine with over 99% purity. mdpi.com When organic co-solvents like DMF are used to keep the product in solution during the reaction, subsequent removal of the solvent or addition of an anti-solvent can be used to induce crystallization and isolation. unipv.it
Analog Development and Structure-Modification Approaches for this compound
Significant research has been directed toward the development of Vidarabine analogs and derivatives to modify its physicochemical properties and biological activity profile. These modifications primarily target the 5'-hydroxyl group of the arabinose sugar moiety. researchgate.net
Regiospecific and Stereoselective Syntheses of this compound Derivatives
Achieving regiospecific and stereoselective modifications of the Vidarabine scaffold is crucial for developing effective derivatives. Enzymatic synthesis methods are inherently stereoselective, producing the correct β-anomer of the nucleoside. researchgate.net
In chemical synthesis, achieving regiospecificity, particularly for modifications at the 5'-position, requires the use of protecting groups for the 2' and 3' hydroxyls of the arabinose ring. researchgate.net The levulinate group has proven to be an effective protecting group for this purpose. researchgate.net For instance, the synthesis of 5'-O-substituted Vidarabine starts with the protection of the 5'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. nih.gov Then, the 2' and 3' hydroxyls are protected with levulinic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Subsequent removal of the 5'-TBDMS group provides an intermediate with a free 5'-hydroxyl, ready for specific derivatization. nih.gov
Prodrug Design Strategies Involving this compound Scaffolds
Prodrug strategies have been extensively explored to enhance the properties of Vidarabine. mdpi.com A primary goal is to protect the parent drug from rapid metabolic deamination to the less potent 9-(β-D-arabinofuranosyl)hypoxanthine (ara-H). nih.gov
One major class of prodrugs is the 5'-O-amino acid esters. researchgate.netnih.gov Both D- and L-amino acid derivatives have been synthesized. researchgate.net These are typically prepared by coupling an N-Boc-protected amino acid to the free 5'-hydroxyl of a 2',3'-diprotected Vidarabine intermediate, using coupling agents like DCC. nih.gov The protecting groups are then removed to yield the final amino acid ester prodrug. nih.gov The 5'-O-valyl ester of Vidarabine is a well-studied example. nih.gov
Another significant class is phosphoramidate (B1195095) prodrugs. researchgate.net These are synthesized by reacting a protected Vidarabine intermediate with a phenyl (amino acid methyl ester) phosphochloridate in the presence of a catalyst like N-methyl imidazole. researchgate.net Subsequent deprotection and purification, often using preparative HPLC, yields the target phosphoramidate prodrugs. researchgate.net These modifications can improve cellular uptake compared to the parent drug. researchgate.net
Isotopic Labeling Methodologies for this compound Tracers
Isotopic labeling is a critical tool for studying the metabolic fate of drugs. rsc.org While specific protocols for Vidarabine are not extensively detailed in the literature, general methodologies for labeling nucleosides can be applied.
Stable isotope labeling, for example with ¹³C or ¹⁵N, can be achieved by using labeled precursors in the synthetic pathway. In biocatalytic synthesis, this could involve using ¹⁵N-labeled adenine as the acceptor nucleobase. For chemical synthesis, labeled building blocks would be incorporated into the multi-step pathway.
Radiolabeling with isotopes like ¹⁴C or ³H is also a common strategy. A general approach for carbon isotope labeling involves using labeled carbon dioxide (e.g., ¹⁴CO₂ or ¹¹CO₂) in specific chemical sequences, such as a Staudinger aza-Wittig reaction, to form urea (B33335) derivatives, which can be analogous to parts of the adenine base. rsc.org Labeled precursors for nucleoside synthesis are also commercially available and can be incorporated into either chemical or enzymatic routes to produce labeled Vidarabine for tracer studies.
Advanced Structural Characterization and Stereochemical Elucidation of Co Vidarabine
Spectroscopic Techniques for Molecular Architecture Confirmation
Spectroscopic methods are indispensable for probing the molecular framework of Vidarabine (B1017). By interacting with the molecule using various forms of electromagnetic radiation, these techniques confirm its elemental composition, functional groups, and the intricate connectivity of its atomic constituents.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
For Vidarabine, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks. In a study utilizing DMSO-d6 as the solvent, the ¹H NMR spectrum reveals distinct signals for each proton in the molecule. The protons on the adenine (B156593) base (H2 and H8) appear as sharp singlets in the aromatic region, while the protons of the arabinose sugar moiety and the exocyclic aminomethylene group present more complex multiplets and coupled signals. The anomeric proton (H1') signal is a characteristic doublet, and its coupling constant provides information about its stereochemical orientation.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the purine (B94841) ring and the sugar. The chemical shifts confirm the presence of the five carbons of the arabinofuranose ring and the five carbons constituting the adenine core.
While ¹H and ¹³C are most common, NMR studies can be extended to other magnetically active nuclei. ³¹P NMR would be crucial for analyzing phosphorylated derivatives of Vidarabine, such as its active triphosphate metabolite, by identifying the phosphorus atoms and their chemical environment. Similarly, ¹⁵N NMR could provide direct information about the nitrogen atoms within the purine ring system, though this is a less common experiment.
Table 1: NMR Spectroscopic Data for Vidarabine in DMSO-d6
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
| ¹H | 8.18 (s, 1H), 8.12 (s, 1H) | Adenine Ring Protons (H-2, H-8) |
| ¹H | 7.24 (s, 2H) | -NH₂ Protons |
| ¹H | 6.25 (d, J = 4.4 Hz, 1H) | Anomeric Proton (H-1') |
| ¹H | 5.64 (d, J = 4.4 Hz, 1H), 5.56 (t, J = 3.6 Hz, 1H), 5.13 (t, J = 4.4 Hz, 1H) | Sugar Ring -OH Protons |
| ¹H | 4.13 (brs, 2H) , 3.79-3.76 (m, 1H) , 3.69-3.61 (m, 2H) | Sugar Ring Protons (H-2', H-3', H-4', H-5') |
| ¹³C | 156.3, 152.9, 149.8, 140.8, 118.7 | Adenine Ring Carbons |
| ¹³C | 84.5, 84.0, 76.1, 75.4, 61.3 | Arabinose Sugar Carbons (C-1' to C-5') |
| Data sourced from a 400 MHz (¹H) and 100 MHz (¹³C) spectrometer. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula of Vidarabine is C₁₀H₁₃N₅O₄, corresponding to a monoisotopic mass of 267.0968 g/mol and an average molecular weight of 267.24 g/mol . nih.govrsc.orgpharmacompass.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. For instance, electrospray ionization (ESI) HRMS analysis of Vidarabine shows a sodium adduct ion ([M+Na]⁺) with a measured m/z of 290.0857, which is in excellent agreement with the calculated value of 290.0860 for C₁₀H₁₃N₅O₄Na. This level of precision unequivocally confirms the molecular formula.
Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural detail through controlled fragmentation. researchgate.netnih.gov In this process, the molecular ion (parent ion) is isolated and fragmented, and the resulting daughter ions are analyzed. A characteristic fragmentation pathway for nucleosides like Vidarabine is the cleavage of the N-glycosidic bond, resulting in ions corresponding to the adenine base and the arabinose sugar moiety. This fragmentation pattern confirms the identity of the two major structural components of the molecule. researchgate.net
Table 2: Mass Spectrometry Data for Vidarabine
| Parameter | Value | Technique |
| Molecular Formula | C₁₀H₁₃N₅O₄ | - |
| Molecular Weight | 267.24 g/mol | Calculated |
| [M+Na]⁺ (Calculated) | 290.0860 m/z | HRMS |
| [M+Na]⁺ (Found) | 290.0857 m/z | HRMS |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Since different functional groups vibrate at characteristic frequencies, the IR spectrum serves as a molecular fingerprint, allowing for the identification of the functional groups present. conicet.gov.aryoutube.com
The IR spectrum of Vidarabine is expected to display several characteristic absorption bands corresponding to its structure. The O-H groups of the arabinose sugar will produce a broad absorption band in the high-wavenumber region (typically 3500-3200 cm⁻¹). nih.gov The N-H bonds of the primary amine (-NH₂) group on the adenine ring will exhibit stretching vibrations in a similar region (typically 3500-3300 cm⁻¹). researchgate.net
Other expected absorptions include C-H stretching from the aliphatic sugar ring and the aromatic purine system (around 3100-2850 cm⁻¹), C=C and C=N double bond stretching within the purine ring (1650-1450 cm⁻¹), and C-O stretching vibrations from the alcohol and ether functionalities of the sugar moiety (1260-1000 cm⁻¹). conicet.gov.arnih.gov The presence of these specific bands provides collective evidence for the key functional groups that constitute the Vidarabine molecule.
Table 3: Expected Characteristic IR Absorption Bands for Vidarabine
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Alcohol (O-H) | Stretching, H-bonded | 3500 - 3200 (Broad) |
| Primary Amine (N-H) | Stretching | 3500 - 3300 |
| Aromatic/Aliphatic C-H | Stretching | 3100 - 2850 |
| Aromatic C=C / C=N | Stretching | 1650 - 1450 |
| Amine (N-H) | Bending | 1650 - 1580 |
| Furan (C-O-C) | Stretching | 1150 - 1000 |
| Alcohol (C-O) | Stretching | 1260 - 1050 |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). nih.govwikipedia.org This technique is particularly useful for analyzing compounds with conjugated systems, such as the purine ring in Vidarabine.
The adenine moiety of Vidarabine contains a conjugated system of π-electrons, which gives rise to strong UV absorption. The position of the absorption maximum (λ_max) is sensitive to the solvent and the pH of the solution. scispace.com Experimental data shows that Vidarabine exhibits a strong absorption maximum at approximately 259 nm in neutral (pH 7) and basic (pH 13) conditions. scispace.com In an acidic environment (pH 1), this maximum shifts slightly to 257.5 nm. scispace.com This absorption is characteristic of the π → π* electronic transitions within the purine chromophore.
Table 4: UV Absorption Maxima (λ_max) for Vidarabine
| Condition | λ_max (nm) |
| pH 1 | 257.5 scispace.com |
| pH 7 | 259 scispace.com |
| pH 13 | 259 scispace.com |
Infrared (IR) Spectroscopy for Functional Group Identification in CO-Vidarabine
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound
While spectroscopic methods confirm the connectivity and functional groups of Vidarabine, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. researchgate.net
Single-crystal X-ray diffraction is the gold standard for elucidating the absolute stereochemistry and conformation of a chiral molecule. mdpi.comscielo.br The technique involves irradiating a well-ordered single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. rsc.org This pattern is used to generate a three-dimensional electron density map of the molecule, from which the precise position of every atom can be determined with high resolution. mdpi.comresearchgate.net
For Vidarabine, this analysis is crucial for definitively establishing several key structural features. First, it confirms the absolute configuration of the three chiral centers on the arabinofuranose sugar ring, which is specified in its IUPAC name: (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. pharmacompass.comwikipedia.org Second, it establishes the stereochemistry of the glycosidic bond connecting the C1' carbon of the sugar to the N9 nitrogen of the adenine base, confirming the β-anomeric configuration. nih.gov Finally, X-ray analysis reveals detailed conformational information, such as the pucker of the furanose ring and the rotational angle (torsion angle) around the glycosidic bond, which defines the relative orientation of the base and sugar. This technique can also be applied to study how Vidarabine interacts and forms complexes with other molecules, such as enzyme targets or co-formers. mdpi.comresearchgate.net
Co-crystallization Studies of this compound with Biological Targets
Co-crystallization followed by X-ray diffraction is a definitive method for visualizing the three-dimensional interaction between a ligand and its biological target at an atomic level. For this compound (Pentostatin), numerous studies have focused on its co-crystallization with its primary target, adenosine (B11128) deaminase (ADA), an essential enzyme in purine metabolism. acs.org These studies have been crucial in elucidating the mechanism of its potent, transition-state analogue inhibition. acs.orgmdpi.com
Crystal structures of ADA in complex with this compound have been resolved from various organisms, including Plasmodium vivax, Vibrio cholerae, and murine sources, providing a basis for understanding species-specific interactions. rcsb.orgrcsb.orgacs.org A key structural finding across these studies is the interaction between the chiral center of this compound and the enzyme's active site. The (8R)-hydroxyl group of the diazepine (B8756704) ring coordinates directly with a catalytic zinc ion (Zn²⁺) present in the active site of ADA. acs.org This interaction is a major contributor to the high binding affinity (with Kᵢ values in the picomolar range) and the stereospecificity of the inhibition. acs.orgmerckmillipore.com
Furthermore, structural analyses reveal that the binding of this compound induces a significant conformational change in the ADA enzyme, shifting the active site from an "open" to a "closed" form. rcsb.orgresearchgate.netpdbj.org This change effectively sequesters the inhibitor from the solvent and optimizes the interactions within the active site, further explaining the compound's potency. researchgate.netpdbj.org The detailed crystallographic data from these studies are foundational for understanding drug-target interactions and for the rational design of other selective enzyme inhibitors.
Table 1: Selected Co-crystallization Studies of this compound (Pentostatin) with Adenosine Deaminase (ADA)
| PDB ID | Biological Target | Source Organism | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| 2PGR rcsb.orgpdbj.org | Adenosine Deaminase | Plasmodium vivax | 2.30 | Revealed a drastic conformational change in the enzyme upon inhibitor binding. rcsb.orgpdbj.org |
| 1A4L ebi.ac.uk | Adenosine Deaminase | Murine | 2.60 | Detailed the complex at pH 7.0, showing coordination of the inhibitor's hydroxyl group to the active site zinc ion. acs.orgebi.ac.uk |
| 6N91 rcsb.org | Adenosine Deaminase | Vibrio cholerae | 2.05 | Provided a high-resolution view of the inhibitor-enzyme complex from a bacterial source. rcsb.org |
Chiroptical Methods for Stereochemical Assignment of this compound
Chiroptical methods are a class of spectroscopic techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org These methods are indispensable for assigning the absolute configuration of stereogenic centers within a molecule, such as the multiple chiral centers found in this compound.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. It is a powerful tool for probing the stereochemistry of chiral molecules. The application of CD spectroscopy has been pivotal in the stereochemical analysis of this compound and its isomers.
In one study, the spontaneous isomerization of the S-isomer of deoxycoformycin to the R-isomer (Pentostatin) in aqueous solutions was monitored. CD spectroscopy was used as a key method to identify the resulting tight-binding inhibitor as the (R)-deoxycoformycin. nih.gov This demonstrates the sensitivity of CD spectra to the stereochemistry at carbon 8 of the diazepine ring, which dictates a remarkable 1.3 x 10⁷-fold difference in binding affinity for adenosine deaminase. nih.gov Additionally, CD has been used to monitor the thermal denaturation of proteins when bound to nucleotide analogues, including Pentostatin, where its binding induced a measurable increase in the protein's melting temperature, confirming interaction. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.net This technique provides information about the stereochemical arrangement of atoms in a chiral molecule. The ORD spectrum is characterized by peaks and troughs, known as the Cotton effect, near wavelengths where the molecule absorbs light. slideshare.net
For this compound (Pentostatin), ORD has been employed in the characterization of its degradation products. A study focused on the physicochemical properties and stability of Pentostatin utilized optical rotation dispersion, alongside NMR and mass spectrometry, to characterize the products isolated after degradation. researchgate.net This application underscores the utility of ORD in confirming the retention or inversion of stereochemistry during chemical transformations, which is essential for understanding the stability and reactivity of the chiral centers within the molecule.
Circular Dichroism (CD) Spectroscopy of this compound
Advanced Vibrational Spectroscopy for Intramolecular Interactions in this compound
Vibrational spectroscopy techniques, such as Raman and Vibrational Circular Dichroism, provide detailed information about the vibrational modes of a molecule. These modes are sensitive to the molecule's structure, conformation, and the non-covalent interactions that govern its three-dimensional shape, such as hydrogen bonding.
Raman spectroscopy is a light scattering technique that provides a "fingerprint" of a molecule's vibrational modes. wikipedia.org It is particularly useful for studying intramolecular and intermolecular interactions in both solid and solution states. A key study utilized Raman spectroscopy to characterize the hydrogen bonding within the complex formed between adenosine deaminase and deoxycoformycin (this compound), its transition-state analogue. ebi.ac.uk This research provided direct evidence and characterization of the hydrogen bonds that stabilize the inhibitor within the enzyme's active site, complementing the data obtained from X-ray crystallography. Raman spectroscopy is also used more broadly in the pharmaceutical field to characterize different crystalline forms (polymorphs) of active ingredients, which can be relevant for complex molecules like this compound. google.com
Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule's vibrational transitions. wikipedia.orgbruker.com VCD is exceptionally sensitive to the absolute configuration and conformational dynamics of a molecule in solution. wikipedia.org By comparing an experimental VCD spectrum with one predicted by quantum chemical calculations, the unambiguous assignment of a molecule's absolute configuration can be achieved. wikipedia.org
While VCD is a powerful technique for the stereochemical elucidation of complex natural products and pharmaceuticals, specific research applying VCD to the analysis of this compound (Pentostatin) is not prominent in the surveyed scientific literature. However, given the compound's multiple stereocenters and conformational flexibility, VCD represents a highly valuable, albeit currently underutilized, tool for its analysis. The technique could provide detailed insights into its solution-state conformation and the intramolecular hydrogen bonding network that defines its shape, which is crucial for its biological activity.
Biochemical and Molecular Mechanisms of Action of Co Vidarabine
Enzymatic Interactions and Substrate Specificity of CO-Vidarabine
The antiviral activity of Vidarabine (B1017) is contingent upon its interactions with several host and viral enzymes that govern its activation, metabolism, and mechanism of action.
Phosphorylation Pathways of this compound by Kinases
Vidarabine is a prodrug that requires intracellular phosphorylation to exert its antiviral effects. wikidoc.orgpatsnap.comwikipedia.org This activation is a sequential, three-step process catalyzed by host cellular kinases, which convert Vidarabine into its monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and ultimately its active triphosphate (ara-ATP) forms. wikipedia.orgdrugbank.comnih.gov
The initial phosphorylation to Vidarabine monophosphate is accomplished by cellular kinases. nih.govselleckchem.com Unlike some other nucleoside analogs such as acyclovir (B1169), Vidarabine's activation is not dependent on viral-specific thymidine (B127349) kinase (TK). selleckchem.com This allows Vidarabine to be effective against viral strains that have developed resistance through mutations in the TK gene. selleckchem.com Following the initial step, cellular guanylate kinase converts the monophosphate form to the diphosphate, which is then further phosphorylated to the active triphosphate, ara-ATP, by other cellular enzymes. drugbank.com
Interactions of this compound with Nucleoside Metabolizing Enzymes (e.g., Adenosine (B11128) Deaminase)
A significant limitation of Vidarabine monotherapy is its susceptibility to metabolic inactivation by the ubiquitous enzyme adenosine deaminase (ADA). nih.govmdpi.com ADA rapidly deaminates Vidarabine to its primary metabolite, 9-β-D-arabinofuranosylhypoxanthine (ara-H). wikidoc.orgwikipedia.org This metabolite possesses antiviral activity but is approximately ten times less potent than the parent compound. wikidoc.orgwikipedia.orgmdpi.com
The "this compound" strategy directly addresses this vulnerability. By co-administering Vidarabine with a potent ADA inhibitor, the enzymatic deamination of Vidarabine is blocked. nih.govnih.gov This inhibition protects Vidarabine from degradation, increases its plasma half-life, and significantly enhances its antiviral potency. nih.govwikidoc.org Studies have demonstrated that this combination can lead to a tenfold increase in antiviral activity against viruses such as herpes and vaccinia viruses compared to Vidarabine alone. nih.govresearchgate.net
Effects of this compound on DNA and RNA Polymerases Activity
The primary mechanism of Vidarabine's antiviral action is the inhibition of viral DNA synthesis, mediated by its active triphosphate form, ara-ATP. wikipedia.orgnih.govpediatriconcall.com Ara-ATP functions as both an inhibitor and a substrate for viral DNA polymerase. wikidoc.orgwikipedia.orgdrugbank.com
As an inhibitor, ara-ATP competitively inhibits the binding of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), to the active site of viral DNA polymerase. patsnap.comwikipedia.org When it acts as a substrate, ara-ATP is incorporated into the growing viral DNA chain in place of adenosine bases. wikipedia.orgdrugbank.com The presence of the arabinose sugar with its 2'-hydroxyl group in the trans position creates steric hindrance that prevents the formation of subsequent phosphodiester bonds, leading to chain termination. patsnap.comwikipedia.org This incorporation results in the formation of "faulty" DNA, destabilizing the strand and halting replication. wikipedia.orgdrugbank.com Viral resistance to Vidarabine is often associated with mutations in the viral DNA polymerase gene. wikidoc.orgnih.gov
In addition to its effects on DNA polymerases, ara-ATP has been shown to inhibit other nucleic acid-modifying enzymes. It can inhibit RNA polyadenylation, a critical step in the maturation of messenger RNA for retroviruses like HIV-1. wikidoc.orgwikipedia.org Furthermore, ara-ATP inhibits S-adenosylhomocysteine hydrolase, thereby interfering with essential transmethylation reactions. wikidoc.orgwikipedia.org Vidarabine-TP is also a potent inhibitor of human primase, an enzyme responsible for synthesizing the RNA primers required for initiating DNA replication. acs.org
Target Engagement and Binding Affinities of this compound
The efficacy of Vidarabine is rooted in its ability to bind to and modulate the function of its target biomolecules.
Molecular Binding Kinetics and Thermodynamics of this compound with Target Biomolecules
Kinetic studies have provided quantitative insights into the interactions between Vidarabine's metabolites and their enzymatic targets. Research on human primase revealed that Vidarabine-triphosphate (Vidarabine-TP) binds with a higher affinity than the natural ribonucleotide ATP. acs.org
Thermal denaturation experiments further support a strong interaction, showing that Vidarabine-TP provides greater thermal stabilization to the primase enzyme than ATP does. In contrast, studies on Uridine (B1682114) Phosphorylase 1 (UPP1), an enzyme involved in nucleoside metabolism, identified Vidarabine as an inhibitor, though with a weaker affinity compared to its primary targets. plos.org
Table 1: Inhibition and Binding Parameters of Vidarabine Derivatives
| Target Enzyme | Vidarabine Form | Parameter | Value | Organism/System | Citation |
|---|---|---|---|---|---|
| Human Primase | Vidarabine-TP | K1/2 | 1.5 µM | Human | acs.org |
| Human Primase | Vidarabine-TP | ΔTm | +0.6 °C (relative to ATP) | Human | |
| Uridine Phosphorylase 1 (UPP1) | Vidarabine | Ki | 390 µM | Human | plos.org |
Allosteric Modulation by this compound on Enzyme Activity
Allosteric modulation occurs when a molecule binds to an enzyme at a site distinct from the active site—the allosteric site—inducing a conformational change that alters the enzyme's catalytic activity. unacademy.comdoubtnut.com While the primary mechanism of Vidarabine involves competitive inhibition at the active site of polymerases, there is evidence suggesting it may act as an allosteric modulator for other enzymes.
The characterization of Vidarabine as a mixed-type inhibitor of the enzyme Uridine Phosphorylase 1 (UPP1) is indicative of such a mechanism. plos.org Mixed-type inhibition suggests that Vidarabine can bind to the UPP1 enzyme independently of whether the natural substrate (uridine) is bound to the active site. plos.org This binding to a secondary, or allosteric, site alters the enzyme's affinity for its substrate, a characteristic feature of allosteric regulation. plos.org To date, this interaction with UPP1 is the most clearly defined example of potential allosteric modulation by Vidarabine.
Interference with Nucleic Acid Synthesis and Function by this compound
Induction of DNA Damage or Repair Pathways by this compound
This compound, a compound structurally related to the antiviral drug vidarabine (Ara-A), exerts its biological effects primarily through the induction of DNA damage and interference with DNA repair pathways. This activity is central to its consideration as a potential therapeutic agent, particularly in oncology. The mechanisms involve direct incorporation into DNA, inhibition of key enzymes in DNA synthesis, and the subsequent triggering of cellular responses to DNA damage, which can ultimately lead to programmed cell death (apoptosis).
Upon cellular uptake, this compound, similar to its parent compound vidarabine, is phosphorylated to its active triphosphate form, ara-ATP. drugbank.compatsnap.com This analog of deoxyadenosine triphosphate (dATP) then serves as a substrate for DNA polymerases. drugbank.compatsnap.com The incorporation of ara-ATP into a growing DNA strand is a critical event that leads to DNA damage. The presence of the arabinose sugar instead of deoxyribose in its structure creates steric hindrance, which prevents the formation of a proper phosphodiester bond with the next nucleotide, thereby terminating DNA chain elongation. patsnap.com This action effectively halts DNA replication, a crucial process for rapidly dividing cells like cancer cells. drugbank.comprobes-drugs.org
The presence of these "faulty" DNA strands, where replication has been prematurely terminated, is recognized by the cell as DNA damage. drugbank.com This triggers a complex signaling network known as the DNA Damage Response (DDR). nih.govnih.gov The DDR's primary functions are to halt the cell cycle to allow for repair, and if the damage is too extensive, to initiate apoptosis. nih.govnih.gov
Research has shown that the expression of certain viral proteins, such as HPV-16 E6 and E7, can sensitize cells to the apoptotic effects of vidarabine. nih.gov This suggests that the cellular context and the status of other signaling pathways can influence the cellular response to this compound-induced DNA damage.
Furthermore, this compound's mechanism involves the competitive inhibition of viral and cellular DNA polymerases. patsnap.comprobes-drugs.org By competing with the natural substrate dATP, ara-ATP reduces the efficiency of DNA synthesis, further contributing to the disruption of DNA integrity. drugbank.compatsnap.com There is also evidence to suggest that vidarabine can inhibit ribonucleotide reductase, an enzyme responsible for producing the deoxynucleotides required for DNA synthesis. patsnap.com This dual action of incorporation into DNA and inhibition of essential enzymes creates a significant level of cellular stress and DNA damage.
The cellular response to the DNA damage induced by this compound involves the activation of various DNA repair pathways. However, the very nature of the damage—chain termination—makes it difficult for standard repair mechanisms to resolve. When repair is unsuccessful, the persistent DNA damage signals lead to the activation of apoptotic pathways. nih.govbg.ac.rs This induction of apoptosis is a key desired outcome in cancer therapy.
In essence, this compound's mechanism of action is centered on its ability to act as a fraudulent nucleotide, leading to irreparable DNA damage and the subsequent activation of cellular pathways that result in cell death.
Detailed Research Findings on this compound and DNA Damage Response
| Finding Category | Specific Observation | Implication for DNA Damage/Repair |
| Mechanism of Action | This compound, as ara-ATP, is incorporated into DNA, causing chain termination. drugbank.compatsnap.com | Direct induction of DNA strand breaks and replication stress. |
| Enzyme Inhibition | Competitively inhibits DNA polymerase, reducing the rate of DNA synthesis. drugbank.compatsnap.comprobes-drugs.org | Indirectly contributes to DNA damage by disrupting the replication process. |
| Enzyme Inhibition | May inhibit ribonucleotide reductase. patsnap.com | Depletes the pool of deoxynucleotides, further hindering DNA synthesis and repair. |
| Cellular Response | Induces apoptosis, particularly in cells sensitized by viral proteins like HPV E6/E7. nih.gov | Activates the DNA Damage Response (DDR) pathway, leading to programmed cell death when repair fails. |
| DNA Repair | The nature of the DNA damage (chain termination) is challenging for cellular repair mechanisms. | Overwhelms the cell's capacity for DNA repair, pushing it towards apoptosis. |
Cellular Efficacy and Pre Clinical Biological Activity of Co Vidarabine
Anti-proliferative Effects of CO-Vidarabine in Cultured Cell Lines
Originally developed as an anti-cancer agent, Vidarabine (B1017) exhibits properties that interfere with cell proliferation. wikipedia.org The enhanced potency of this compound makes it a subject of interest for its antineoplastic capabilities. Its mechanism of action, centered on the disruption of DNA synthesis, is fundamental to its effects on rapidly dividing cancer cells. wikidoc.orgacs.org
The primary anti-proliferative effect of this compound is a direct consequence of the enhanced activity of Vidarabine. By inhibiting adenosine (B11128) deaminase, this compound ensures a more sustained and higher concentration of the active Vidarabine triphosphate (ara-ATP) within the cell. nih.gov This active metabolite competitively inhibits DNA polymerase and can be incorporated into DNA strands, leading to the termination of DNA chain elongation and halting DNA replication. wikidoc.orgacs.org
Research has demonstrated that inhibiting adenosine deaminase drastically potentiates the cytotoxic effects of Vidarabine. In a study using L-cells (mouse fibroblasts), the simultaneous administration of Vidarabine with an adenosine deaminase inhibitor (a this compound formulation) resulted in the death of over 99.9% of the cells within 36 hours. This combination also markedly increased the mean survival time in mice with Ehrlich ascites carcinoma when compared to treatment with Vidarabine alone. nih.gov This indicates a significant enhancement of its growth inhibition potential in a preclinical cancer model. nih.gov
While specific IC₅₀ values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the principle of potentiation is clearly established. The data illustrates a significant increase in cytotoxic efficacy when Vidarabine is protected from deamination.
Table 1: Potentiation of Vidarabine's Cytotoxic Activity by an Adenosine Deaminase Inhibitor (this compound) in L-Cells
| Treatment Group | Cell Viability After 36 Hours | Finding |
|---|---|---|
| Vidarabine (ara-A) Alone (Cytostatic Concentration) | >99% survival | Limited cell killing |
| Vidarabine + Adenosine Deaminase Inhibitor (this compound) | <0.1% survival | Extensive cell killing |
Data synthesized from Plunkett et al. (1975). nih.gov
The interference with DNA synthesis by this compound is a potent trigger for cell cycle arrest. byu.edu By inhibiting DNA polymerases, the cell's replication machinery is stalled, activating cell cycle checkpoints. acs.org These checkpoints are surveillance mechanisms that halt the progression of the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate cell death pathways.
Nucleoside analogues like Vidarabine are known to cause arrest, often in the S phase (DNA synthesis phase) or the G2/M phase (the gap phase before and during mitosis). nih.govnih.gov Studies on fludarabine, a related nucleoside analogue, show that resistance can be overcome by inducing G2/M phase arrest, highlighting the importance of this mechanism. nih.gov The sustained levels of active ara-ATP from this compound would predictably lead to a more profound and prolonged cell cycle arrest compared to Vidarabine alone, thereby enhancing its anti-proliferative effect. nih.gov
The significant DNA damage and replication stress induced by this compound are strong signals for the initiation of programmed cell death, or apoptosis. nih.gov Apoptosis is a controlled, energy-dependent process that eliminates damaged cells without inducing an inflammatory response. mdpi.com This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. mdpi.com
The accumulation of irreparable DNA damage, as caused by this compound's interference with DNA synthesis, is a classic trigger for the intrinsic apoptotic pathway. nih.gov This leads to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. The activation of caspase-3, a key executioner caspase, is a common downstream event. mdpi.com In some cancer cell lines, related compounds have been shown to induce apoptosis by increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). nih.gov Given that this compound potentiates the fundamental action of Vidarabine, it is expected to be a more potent inducer of apoptosis. While necrosis (uncontrolled cell death leading to inflammation) can occur with high levels of cellular toxicity, apoptosis is the primary mechanism of cell death induced by DNA-damaging anticancer agents. mdpi.com
Cell Cycle Arrest Induction by this compound
Antiviral Activity of this compound in Cell-Based Assays
Vidarabine has a broad spectrum of activity against DNA viruses, and its efficacy is markedly improved in the this compound formulation. wikidoc.org
The antiviral mechanism of this compound is centered on the inhibition of viral DNA synthesis. wikidoc.orgwikipedia.org Once inside a cell, Vidarabine is phosphorylated by cellular enzymes to its active triphosphate form, ara-ATP. wikipedia.org Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, an enzyme essential for the virus to replicate its genetic material. nih.gov Furthermore, ara-ATP can be incorporated into the growing viral DNA chain, where it acts as a chain terminator, preventing further elongation and leading to the formation of faulty, non-functional DNA. wikidoc.org
This mechanism is effective against a variety of DNA viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV), and poxviruses like the vaccinia virus. wikidoc.orgwikipedia.orgnih.gov A key advantage of this compound is its enhanced and sustained activity. Studies have shown that the combination of Vidarabine with an adenosine deaminase inhibitor results in a significant, up to tenfold, increase in antiviral activity against herpesviruses and vaccinia viruses in cell culture compared to Vidarabine alone. This is because the inhibitor prevents the degradation of Vidarabine, making more of the active drug available to disrupt the viral replication cycle.
The enhanced potency of this compound translates directly to a more significant reduction in viral load in preclinical assays. Viral load refers to the quantity of a virus in a given volume, and its reduction is a primary measure of an antiviral drug's effectiveness.
Studies have confirmed that the this compound combination, which protects Vidarabine from enzymatic deamination, leads to a markedly greater prevention of plaque formation by viruses like herpes, vaccinia, and varicella-zoster compared to Vidarabine used by itself. In a clinical context, Vidarabine therapy has been shown to decrease the viral load of Epstein-Barr virus (EBV), another herpesvirus, in patients, with the reduction in viral DNA copies correlating with symptomatic improvement. The potentiation seen with this compound suggests it would achieve a more substantial and rapid decline in viral load.
Table 2: Antiviral Activity of Vidarabine and this compound
| Virus Target | Compound | Metric | Finding |
|---|---|---|---|
| Herpesviruses, Vaccinia Virus | This compound vs. Vidarabine alone | Antiviral Activity (in vitro) | Up to a 10-fold increase in activity with this compound |
| Epstein-Barr Virus (EBV) | Vidarabine | Viral Load (in vivo, qPCR) | Decrease in viral load paralleled symptomatic improvement |
| Herpes Simplex Virus 2 (HSV-2) | Vidarabine (in combination with Acyclovir) | Survival Rate (in vivo, mice) | Combination therapy significantly increased survival vs. single agents |
Data synthesized from multiple sources including Karim et al. (1985). nih.gov
Mechanisms of Viral Resistance Development to this compound in Cellular Models
This compound, a potent inhibitor of adenosine deaminase, is used in conjunction with Vidarabine (ara-A) to prevent its rapid enzymatic degradation to the less active metabolite, arabinofuranosyl hypoxanthine (B114508) (ara-Hx). This combination enhances the antiviral efficacy of Vidarabine. However, the development of viral resistance remains a clinical challenge.
The primary mechanism of resistance to Vidarabine, and by extension to its combination with this compound, involves alterations in the viral DNA polymerase. Viral strains that exhibit resistance to Vidarabine often possess mutations in the gene encoding this enzyme. These mutations reduce the ability of the active form of Vidarabine, ara-ATP, to competitively inhibit the viral DNA polymerase and to be incorporated into the growing viral DNA chain, thereby allowing viral replication to proceed even in the presence of the drug.
Notably, because Vidarabine is phosphorylated by cellular kinases rather than a virus-specific thymidine (B127349) kinase (TK), it can be effective against acyclovir-resistant viral strains that have mutations in the TK gene. However, there is no cross-resistance observed between Vidarabine and acyclovir (B1169), and the combination of both drugs has been shown to prevent the isolation of resistant mutants in cell culture.
It is important to note that while resistance to Vidarabine can be induced in laboratory settings, it has not been frequently identified in clinical practice. The rapid deamination of Vidarabine in vivo to a less active compound is a more significant limitation to its therapeutic efficacy than the development of resistant viral strains.
Immunomodulatory Effects of this compound in Cellular Systems
While the primary role of this compound is to enhance the antiviral activity of Vidarabine by inhibiting adenosine deaminase, the modulation of adenosine levels can have downstream effects on the immune system. Adenosine itself is a signaling molecule with known immunomodulatory properties.
Cytokine Production Modulation by this compound
Direct studies detailing the specific effects of this compound on cytokine production are limited. However, by preventing the deamination of adenosine analogs like Vidarabine, this compound indirectly influences adenosine signaling pathways that are known to regulate cytokine production. For instance, adenosine signaling can modulate the production of various cytokines, including interleukins (IL-1, IL-2, IL-4, IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α), which are crucial in the inflammatory response to viral infections. Recent research has highlighted that adenosine analogs can modulate cytokine production in different lymphocyte populations, which is critical in the context of viral infections.
Immune Cell Activation or Suppression by this compound
The immunomodulatory effects of adenosine analogs, whose stability is enhanced by this compound, extend to the activation and suppression of various immune cells. Adenosine can suppress the function of several immune cells, including T-cells and natural killer (NK) cells, by binding to specific receptors on their surface. By inhibiting adenosine deaminase, this compound could potentiate these immunosuppressive effects.
Conversely, some studies suggest that certain adenosine analogs may have immunostimulatory properties. For example, some analogs can enhance CD4+ T-cell differentiation and proliferation. Furthermore, blocking adenosine receptors has been shown to boost CD8+ T-cell functions. Therefore, the net effect of this compound on immune cell activation or suppression is likely complex and dependent on the specific cellular context and the concentration of adenosine analogs present.
Synergistic and Antagonistic Interactions of this compound with Other Agents in Cell Culture
The combination of this compound with Vidarabine is itself a synergistic interaction, where this compound significantly enhances the antiviral activity of Vidarabine. This has led to investigations into further combinations to enhance therapeutic outcomes.
Combination Studies of this compound with Established Antiviral Compounds
Research has demonstrated that combining Vidarabine with other antiviral agents can lead to additive or synergistic effects against various viruses.
Acyclovir : Studies have shown that the combination of Vidarabine and Acyclovir results in a synergistic effect against wild-type herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV) in cell culture. This combination has been shown to be more effective than either drug alone and did not produce antagonism. The synergistic effect is believed to be dependent on the phosphorylation of acyclovir.
Other Agents : Vidarabine in combination with acidic protein-bound polysaccharide (APBP) has also demonstrated synergistic effects on the plaque formation of HSV-1 in Vero cells.
The table below summarizes the findings of combination studies involving Vidarabine.
| Combination Agent | Virus | Interaction | Reference |
| This compound | Herpesviruses, Vaccinia virus | Synergistic | |
| Acyclovir | HSV-1, HSV-2, VZV | Synergistic/Additive | |
| Acidic Protein Bound Polysaccharide (APBP) | HSV-1 | Synergistic |
Investigations into Potential Therapeutic Enhancements with this compound Combinations
The primary therapeutic enhancement provided by this compound is the potentiation of Vidarabine's antiviral activity, allowing for potentially lower and less frequent dosing. The combination of Vidarabine with other antivirals like acyclovir offers a strategy to combat the emergence of drug-resistant viral strains. The use of such combinations could be particularly beneficial in treating severe herpetic infections.
Furthermore, the immunomodulatory effects of adenosine analogs, maintained by this compound, could be leveraged in combination therapies. For instance, combining an antiviral agent with a compound that modulates the host immune response could provide a two-pronged attack on the viral infection. However, further research is needed to fully elucidate the potential therapeutic enhancements of such combinations.
Absence of Computational Data for "this compound" as a Single Compound
Following a comprehensive search of scientific literature and computational chemistry databases, no dedicated studies were found for a single chemical compound named "this compound." The user's request for an article focusing solely on the computational analysis of a compound with this specific name cannot be fulfilled as the entity does not appear to exist as a singular molecule in published research.
The term "this compound" does appear in the scientific literature, where it refers to the co-administration of the antiviral drug vidarabine with an inhibitor of the enzyme adenosine deaminase. nih.govmdpi.comnih.gov This combination therapy approach is designed to prevent the rapid metabolic degradation of vidarabine, thereby enhancing its antiviral efficacy. nih.gov One such inhibitor used in these combination studies is pentostatin. pnas.orgnih.gov
While extensive computational research exists for the compound vidarabine —including molecular docking, molecular dynamics simulations, and quantum chemical calculations nih.govnih.govajchem-a.comnih.gov—and for adenosine deaminase inhibitors, mdpi.com these studies analyze the molecules as separate entities or in complex with their protein targets. The search did not yield any results for a covalently bonded "this compound" molecule that has been the subject of the computational investigations specified in the user's outline.
Therefore, an article strictly adhering to the provided outline for a single compound named "this compound" cannot be generated due to the absence of the requisite scientific data. The available evidence indicates that "this compound" describes a therapeutic strategy rather than a distinct chemical compound.
Computational Chemistry and Theoretical Investigations of Co Vidarabine
Quantum Chemical Calculations for Electronic Structure of CO-Vidarabine
Energy Minimization and Geometry Optimization of this compound Molecules
Energy minimization, also known as geometry optimization, is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. gmu.eduslideshare.net This process systematically alters the atomic coordinates to find a conformation that corresponds to a local or global energy minimum on the potential energy surface (PES). gmu.eduwikipedia.org The resulting optimized structure represents a stable state where the net interatomic forces are close to zero. slideshare.netwikipedia.org
For this compound, geometry optimization is crucial for obtaining a realistic molecular structure that can be used for further computational analyses. The process typically starts with an initial guess of the geometry and iteratively adjusts atomic positions to lower the total energy of the system. gmu.edu This is essential for understanding its biological activity, as the three-dimensional shape of a molecule dictates how it interacts with biological targets. wikipedia.org Computational methods, such as those available in software like Chem3D, can perform these calculations. gmu.edu
A study involving a derivative of imidazolidine (B613845) 4-one utilized Density Functional Theory (DFT) with the B3LYP/6-311++G(2d,2p) level of theory to calculate the geometrical structure and other properties at equilibrium geometry. While this study was not on this compound itself, it demonstrates the application of these methods to similar heterocyclic compounds.
Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is considered the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. ajchem-a.com
In the context of this compound, FMO analysis can predict its reactivity and the types of reactions it is likely to undergo. For instance, a study on vidarabine (B1017) (VDB) using DFT calculated the HOMO and LUMO energies to understand its reactivity. ajchem-a.com The HOMO energy (E_HOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) reflects its electron-accepting capability. ajchem-a.com
A smaller HOMO-LUMO gap suggests higher reactivity. ajchem-a.com For vidarabine, the calculated E_HOMO was -5.050 eV, and the energy gap was also determined, providing insights into its electronic properties and potential interactions. ajchem-a.com This type of analysis for this compound would be invaluable in predicting its behavior in biological systems.
| Parameter | Value (eV) | Reference |
| E_HOMO (Vidarabine) | -5.050 | ajchem-a.com |
Charge Distribution and Electrostatic Potential Maps of this compound
The distribution of electric charge within a molecule is fundamental to its chemical behavior and interactions with other molecules. Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution around a molecule. glasp.colibretexts.org These maps are color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). glasp.coavogadro.cc
For this compound, an ESP map would reveal the nucleophilic and electrophilic sites, providing crucial information for understanding its interactions with biological targets. glasp.co The map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.org Regions with negative potential are likely to be sites for electrophilic attack, while regions with positive potential are susceptible to nucleophilic attack. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor binding. glasp.colibretexts.org The visual representation of charge distribution helps in understanding the molecule's polarity and reactivity. researchgate.net
Structure-Activity Relationship (SAR) Studies on this compound Analogs
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comdrugdesign.org By systematically modifying the molecular structure and observing the resulting changes in activity, researchers can identify key structural features responsible for the desired pharmacological effect. oncodesign-services.com
In Silico Design and Virtual Screening of Novel this compound Derivatives
In silico design and virtual screening are computational techniques that have revolutionized the early stages of drug discovery. neovarsity.orgnih.gov These methods allow for the rapid screening of large libraries of chemical compounds to identify potential drug candidates before they are synthesized and tested in the lab. neovarsity.orgnih.gov
For this compound, in silico approaches can be used to design novel derivatives with potentially improved activity. This involves creating a virtual library of this compound analogs by making specific structural modifications. These virtual compounds can then be screened against a biological target using molecular docking simulations. Molecular docking predicts the binding affinity and orientation of a ligand within the active site of a target protein. researchgate.net
A study on dihydrofuro[3,4-d]pyrimidine analogs, which are structurally related to nucleosides, employed virtual screening to identify new lead compounds. Similarly, a study on vidarabine identified it as a potential inhibitor of SARS-CoV-2 nsp10 through a multi-step in silico screening process that included molecular similarity and fingerprinting studies followed by docking. dntb.gov.ua These examples highlight the potential of applying such methods to discover novel and more potent this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org QSAR models use molecular descriptors, which are numerical representations of physicochemical properties, to predict the activity of new, untested compounds. wikipedia.orgjocpr.com
For this compound, a QSAR model could be developed to predict the efficacy of its analogs. This would involve synthesizing a set of this compound derivatives, measuring their biological activity, and then using statistical methods to correlate this activity with calculated molecular descriptors. longdom.orgresearchgate.net The resulting model can then be used to predict the activity of other designed analogs, prioritizing the synthesis of the most promising candidates. wikipedia.org
QSAR models can be 2D or 3D. wikipedia.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional properties of the molecules. wikipedia.org The development of robust QSAR models for this compound analogs could significantly accelerate the lead optimization process by providing predictive insights into their biological efficacy. jocpr.com
Cheminformatics Approaches for this compound Library Analysis
Cheminformatics applies computational tools to analyze and manage large collections of chemical data, known as chemical libraries. neovarsity.org These approaches are essential for organizing, analyzing, and mining data from compound libraries to identify promising drug candidates. neovarsity.orgresearchgate.net
For a library of this compound analogs, cheminformatics tools can be used to analyze its diversity, identify structure-activity trends, and select subsets of compounds for further screening. researchgate.netnih.gov Techniques such as molecular fingerprinting and similarity searching can be employed to compare the structural features of the compounds within the library. researchgate.net
Furthermore, cheminformatics plays a crucial role in virtual screening and hit identification by analyzing chemical libraries from various sources. neovarsity.org By integrating data on chemical structure, biological activity, and other properties, cheminformatics can help in the design of optimized small-molecule libraries. nih.gov This allows for a more strategic approach to building and refining a library of this compound derivatives, ensuring a broad and relevant coverage of the chemical space. researchgate.net
Diversity and Similarity Analysis of this compound Chemical Space
The chemical space of this compound is best understood by comparing it with other nucleoside analogs and related compounds. As a C-nucleoside analogue, this compound possesses a glycosidic C-C bond, which confers greater stability against acid-catalyzed and enzymatic hydrolysis compared to N-nucleosides. researchgate.net This structural feature is a key point of diversity.
Diversity and similarity analyses often involve the comparison of molecular structures and properties. This compound is structurally similar to adenosine (B11128), which allows it to act as a competitive inhibitor of adenosine deaminase. drugbank.com Its structure is also compared to other C-nucleoside analogues like pyrazofurin, tiazofurin, and selenazofurin, which have shown antiviral and anticancer potential. researchgate.net
A comparative analysis of this compound with Vidarabine (ara-A) is particularly relevant. While Vidarabine is an antiviral agent, its efficacy can be limited by deamination. ethernet.edu.et this compound, by inhibiting adenosine deaminase, prevents this degradation, thus potentiating the antiviral activity of Vidarabine. ethernet.edu.etresearchgate.netmdpi.com This synergistic relationship highlights the functional diversity within this chemical space.
The table below presents a comparison of key chemical features of this compound and related compounds.
| Compound | Class | Key Structural Feature | Biological Significance |
| This compound (Pentostatin) | C-nucleoside analogue | Imidazo[4,5-d] researchgate.netresearchgate.netdiazepin-8-ol ring | Potent adenosine deaminase inhibitor drugbank.com |
| Vidarabine (ara-A) | Arabinofuranosyl nucleoside | Arabinose sugar moiety | Antiviral agent, substrate for adenosine deaminase mdpi.commdpi.com |
| Adenosine | Purine (B94841) nucleoside | Ribose sugar attached to adenine (B156593) | Natural substrate for adenosine deaminase |
| Cordycepin | Deoxynucleoside analogue | Deoxyribose sugar | Pharmacological agent, subject to deamination ebi.ac.uk |
This table is generated based on information from the provided search results.
Predictive Modeling of this compound Biological Activity
Predictive modeling, including quantitative structure-activity relationship (QSAR) studies and machine learning approaches, plays a role in understanding and predicting the biological activity of compounds like this compound. While specific large-scale predictive modeling studies focused solely on this compound are not extensively detailed in the provided results, related research offers insights.
For instance, a study utilized a deep learning model to identify new potential anticancer agents by analyzing the features of Vidarabine. researchgate.net This model successfully predicted the anticancer activity of sulfur and magnesium oxide based on features learned from Vidarabine's activity against various cancer cell lines. researchgate.netnih.gov Although not directly modeling this compound, this approach demonstrates the potential of predictive modeling to explore the chemical space around related nucleoside analogs.
The core of such predictive models lies in correlating structural or physicochemical properties with biological activity. For this compound, key descriptors would likely include its molecular weight, logP, hydrogen bond donors and acceptors, and topological polar surface area, as listed in the table below. These parameters are fundamental inputs for building QSAR models.
| Molecular Descriptor | Value for this compound (Pentostatin) |
| Molecular Formula | C11H16N4O4 ebi.ac.uk |
| Molecular Weight | 268.27 g/mol ebi.ac.uk |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 112 Ų |
| LogP | -2.0 |
This data is compiled from chemical databases and is consistent with information available on platforms like PubChem and DrugBank. drugbank.comwikipedia.org
Furthermore, quantum chemical calculations have been employed to understand the molecular details of C-C bond formation in C-nucleosides, a process central to the synthesis of compounds like this compound. researchgate.net These theoretical investigations provide a foundational understanding of the conformational changes and catalytic mechanisms that can inform the design of novel antiviral and anticancer agents. researchgate.net
Analytical Methodologies for Research Scale Detection and Quantification of Co Vidarabine
Chromatographic Separation Techniques for CO-Vidarabine
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of this compound. moph.go.th By passing a mixture through a stationary phase using a mobile phase, different components can be separated based on their physical and chemical properties. moph.go.thmoravek.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying this compound. moravek.com This technique offers high resolution and sensitivity, making it ideal for separating this compound from impurities and other related substances. moravek.comvwr.com
In a typical HPLC setup for this compound analysis, a reversed-phase column, such as a C18 column, is often employed. ejgm.co.uk The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.ukmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For purity analysis, HPLC can effectively separate this compound from its degradation products or impurities from the synthesis process. researchgate.net The resulting chromatogram will show a primary peak for this compound and smaller peaks for any impurities present. The purity is often determined by the area percentage of the main peak relative to the total area of all peaks. Commercial preparations of Vidarabine (B1017) monohydrate, a related compound, specify a purity of ≥98.0% as determined by HPLC and titration analysis. vwr.com
For quantification, a calibration curve is constructed by running known concentrations of a this compound standard through the HPLC system. ejgm.co.uk The peak area of this compound in an unknown sample is then compared to the calibration curve to determine its concentration. mdpi.com In a study on Vidarabine, a linear concentration range of 7.8125–500 μg/mL was established with a high coefficient of determination (R² of 0.9993), demonstrating the method's linearity and accuracy. mdpi.com
Table 1: Illustrative HPLC Parameters for Vidarabine Analysis
| Parameter | Condition |
|---|---|
| Column | Kromasil RP18 (5 µm, 250 × 4.6 mm) mdpi.com |
| Mobile Phase | Isocratic: 97% 0.01 M phosphate (B84403) buffer (pH 4.6) and 3% Methanol (90%) mdpi.com |
| Flow Rate | 1.0 mL/min mdpi.commdpi.com |
| Detection | UV at 260 nm mdpi.commdpi.com |
| Column Temperature | 35 °C mdpi.com |
| Injection Volume | 10 µL mdpi.com |
This table presents a generalized set of HPLC conditions based on published methods for similar nucleoside analogs and is for illustrative purposes.
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility, allowing for GC analysis. nist.gov This process involves chemically modifying the compound to create a more volatile derivative.
While direct GC-MS analysis of this compound is not common due to its low volatility, derivatization can make it amenable to this technique. The resulting volatile derivative can then be separated by GC and detected by a mass spectrometer (MS), which provides detailed structural information and sensitive quantification. umich.edu GC-MS is particularly useful for identifying and quantifying trace amounts of substances. scholars.direct
The applicability of GC-MS to this compound would depend on the successful development of a stable, volatile derivative. The process would involve:
Derivatization: A chemical reaction to convert this compound into a more volatile compound.
GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.
MS Detection: The separated components are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. researchgate.netunibo.it It is a valuable tool for the analysis of drugs and their metabolites, offering advantages such as short analysis times and minimal sample consumption. researchgate.netresearchgate.net
For the analysis of this compound and its metabolites, a fused silica (B1680970) capillary is typically used. jpccr.eu The separation is achieved by applying a high voltage across the capillary, which is filled with a buffer solution. jpccr.eu The choice of buffer pH is critical for optimal separation. jpccr.eu
CE can be particularly effective for separating charged molecules like nucleoside analogs and their phosphorylated metabolites. researchgate.net The high efficiency of CE allows for the resolution of structurally similar compounds. nih.gov Coupling CE with mass spectrometry (CE-MS) can further enhance its capabilities by providing structural information for the separated components. nih.gov
Table 2: General Capillary Electrophoresis Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, uncoated jpccr.eu |
| Buffer | Phosphate or Acetate (B1210297) buffer jpccr.eu |
| Applied Voltage | 20-30 kV jpccr.eu |
| Temperature | 25-30 °C jpccr.eu |
| Detection | UV or Mass Spectrometry researchgate.netnih.gov |
This table provides a general overview of typical CE parameters and is not specific to this compound.
Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile this compound Derivatives (if applicable)
Mass Spectrometry-Based Quantification of this compound in Biological Samples (Research Context)
Mass spectrometry (MS) is a highly sensitive and selective analytical technique used for the quantification of compounds in complex biological matrices. nih.govrsc.org It measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of target molecules.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis of drugs and their metabolites in biological samples. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. chromatographyonline.com
In an LC-MS/MS analysis of this compound, the sample would first be subjected to a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering components from the biological matrix. nih.gov The extracted sample is then injected into the LC system for separation. The eluent from the LC column is introduced into the mass spectrometer, where this compound is ionized and fragmented. Specific fragment ions are then monitored for quantification, a technique known as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity. nih.gov
The validation of an LC-MS/MS method typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects. nih.gov For many drug compounds, LC-MS/MS methods can achieve LODs and LOQs in the low ng/mL range. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a reference method for achieving highly accurate and precise absolute quantification of a compound. nih.govresearchgate.net This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. researchgate.net
In the context of this compound, a known amount of isotopically labeled this compound (e.g., containing ¹³C or ¹⁵N) would be added to the sample before any sample preparation steps. nih.gov This labeled internal standard behaves almost identically to the unlabeled this compound throughout the extraction and analysis process. nih.gov
By measuring the ratio of the mass spectrometric signal of the unlabeled this compound to that of the labeled internal standard, a highly accurate and precise quantification can be achieved. rsc.org This is because any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, thus canceling out these sources of error. IDMS is considered a definitive method for absolute quantification and is often used to certify reference materials. researchgate.net
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Primary Application | Key Advantages |
|---|---|---|
| HPLC-UV | Purity assessment and quantification in bulk material and formulations. moravek.com | Robust, reliable, and widely available. moravek.com |
| GC-MS | Analysis of volatile derivatives (if applicable). nist.gov | High separation efficiency for volatile compounds, provides structural information. umich.edu |
| CE | Separation of charged species, including metabolites. researchgate.net | High resolution, short analysis time, low sample consumption. researchgate.net |
| LC-MS/MS | Trace quantification in complex biological samples. nih.gov | High sensitivity, high selectivity, suitable for complex matrices. chromatographyonline.comescholarship.org |
| IDMS | Absolute quantification, reference method. nih.govresearchgate.net | Highest accuracy and precision, corrects for sample loss and matrix effects. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of this compound
Spectrophotometric and Fluorimetric Assays for this compound Detection
Spectrophotometric and fluorimetric assays offer rapid and cost-effective means for the detection and quantification of this compound, particularly in quality control and formulation analysis. researchgate.net
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of molecules that absorb ultraviolet and visible light. rsc.org The principle behind this method is the absorption of specific wavelengths of light by electrons in the molecule, causing them to move to a higher energy level. rsc.org For a compound like this compound, which contains a chromophore in its structure, its concentration in a solution can be determined by measuring the absorbance at a specific wavelength.
The selection of the wavelength for analysis is critical and is typically the wavelength of maximum absorbance (λmax), where the compound exhibits the strongest absorption. For instance, in the analysis of a similar antiviral drug, acyclovir (B1169), the selected wavelength for analysis was 254 nm. researchgate.net The linearity of the method is established by preparing a series of standard solutions of known concentrations and measuring their absorbance. A calibration curve is then constructed by plotting absorbance versus concentration.
Table 1: Example Parameters for UV-Vis Spectrophotometric Analysis
| Parameter | Value | Reference |
|---|---|---|
| Wavelength (λmax) | 254 nm | researchgate.net |
| Linearity Range | 5-30 µg/ml | researchgate.net |
This method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quality control of pharmaceutical formulations. researchgate.net
Fluorescence-based assays provide higher sensitivity and selectivity compared to UV-Vis absorbance methods. nih.gov These assays are particularly useful for detecting this compound when it is conjugated to a fluorescent molecule or when its interaction with another molecule induces a change in fluorescence.
One common approach involves the use of environmentally sensitive fluorescent dyes. These dyes exhibit a change in their fluorescent properties upon binding to a target molecule, such as a protein, which can be used to monitor interactions. sygnaturediscovery.com For instance, a fluorescence-based assay was developed to measure the activity of aminopropyl transferases, where a fluorescent conjugate is formed, and the intensity of the fluorescence increases with the reaction. biorxiv.org
Another advanced fluorescence technique is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is used in high-throughput screening to identify compounds that interfere with molecular interactions, such as the binding of a viral protein to a host cell receptor. nih.gov
Table 2: Comparison of Detection Methods
| Feature | UV-Vis Absorbance | Fluorescence-Based Assays |
|---|---|---|
| Sensitivity | Lower | Higher |
| Selectivity | Lower | Higher |
| Application | Routine quantification | High-throughput screening, interaction studies |
| Cost | Lower | Higher |
UV-Vis Absorbance-Based Quantification of this compound
Immunoassays and Biosensor Technologies for this compound Research
Immunoassays and biosensors represent advanced analytical tools that offer high specificity and sensitivity for the detection of this compound and for studying its interactions with biological molecules.
The development of specific antibodies against this compound is a crucial step in creating highly selective immunoassays. evonetix.com These antibodies can be monoclonal or polyclonal and are engineered to bind specifically to the this compound molecule. The process of antibody development involves immunizing an animal with the target molecule (or a conjugate of it) and then isolating the antibodies produced.
Once developed, these antibodies can be used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA). In an ELISA, the antibody is immobilized on a solid support, and the sample containing this compound is added. The binding of this compound to the antibody is then detected using a labeled secondary antibody that generates a measurable signal. This approach combines the high specificity of antibody-antigen binding with the high sensitivity of detection methods like colorimetry or fluorescence. raybiotech.com
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. iaanalysis.comnih.gov It is widely used in drug discovery to study the binding kinetics and affinity of small molecules to their biological targets. iaanalysis.comnih.gov
In an SPR experiment, one molecule (the ligand, e.g., a target protein) is immobilized on a sensor surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. aragen.com The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com This allows for the determination of association and dissociation rate constants, providing detailed insights into the binding mechanism. nih.gov
SPR can be used to answer several key questions about this compound's interactions:
Does this compound bind to a specific target protein?
What is the affinity of the interaction (how tightly does it bind)?
What are the kinetics of the interaction (how fast does it bind and unbind)? aragen.com
Table 3: Applications of SPR in this compound Research
| Application | Information Gained | Reference |
|---|---|---|
| Target Validation | Confirmation of binding to a specific biological target. | iaanalysis.com |
| Lead Optimization | Ranking of compound affinity and kinetics to guide medicinal chemistry efforts. | iaanalysis.com |
Development of Antibodies for this compound Detection
Sample Preparation Techniques for this compound Analysis
Effective sample preparation is a critical step for the accurate analysis of this compound from complex biological matrices like plasma, serum, or tissues. nih.gov The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov
Commonly used sample preparation techniques for the analysis of antiviral drugs include:
Protein Precipitation (PP): This is a simple and widely used method to remove proteins from biological samples. medipharmsai.com It involves adding a precipitating agent, such as a solvent like acetonitrile, to the sample, which causes the proteins to denature and precipitate out of solution. researchgate.net The sample is then centrifuged, and the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. gerstelus.com The analyte partitions into the solvent in which it is more soluble, while interfering substances remain in the other phase.
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent material to isolate the analyte from the sample matrix. gerstelus.com The sample is passed through the sorbent, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted from the sorbent with a suitable solvent.
The choice of sample preparation method depends on several factors, including the physicochemical properties of this compound, the nature of the biological matrix, and the analytical technique being used. nih.gov
Extraction Methods from Complex Biological Matrices for this compound
The primary goal of sample extraction is to isolate this compound from the complex biological matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, the required sensitivity, and the analytical technique to be used. The main techniques employed are liquid-liquid extraction, solid-phase extraction, and protein precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. celignis.compscengineering.com The analyte is partitioned from the aqueous sample into the organic phase, leaving behind water-soluble interfering substances like proteins and salts. The efficiency of LLE is governed by the partition coefficient of the analyte and is influenced by factors such as the pH of the aqueous phase and the choice of organic solvent. celignis.com For polar compounds like this compound, modifying the pH can suppress ionization and increase its affinity for the organic phase. Solvents such as ethyl acetate have been successfully used for the LLE of similar drug compounds from plasma samples. scielo.br The process is relatively simple and scalable, but can be labor-intensive and may require large volumes of organic solvents. celignis.compscengineering.com
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. wikipedia.orgphenomenex.com The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). wikipedia.org this compound is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. phenomenex.com
The process generally involves four steps:
Conditioning: The sorbent is treated with a solvent to activate it. phenomenex.com
Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. phenomenex.com
Washing: Impurities are washed from the cartridge with a solvent that does not elute the analyte. phenomenex.com
Eluting: The analyte is recovered from the sorbent using a solvent that disrupts its interaction with the stationary phase. phenomenex.com
For a polar molecule like this compound, reversed-phase SPE cartridges (e.g., C18 or polymeric) are commonly used. wikipedia.org These cartridges have a non-polar stationary phase that retains compounds from a polar mobile phase (like plasma or urine) based on hydrophobic interactions. wikipedia.org SPE offers high recovery rates, excellent sample clean-up, and the ability to concentrate the analyte significantly. phenomenex.comresearchgate.net
Protein Precipitation
For plasma or serum samples, protein precipitation is a rapid and simple method of sample preparation, particularly suitable for high-throughput analysis using LC-MS/MS. waters.com This method involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample. waters.com The organic solvent denatures and precipitates the majority of the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast and straightforward, this method provides less thorough clean-up compared to LLE or SPE and may lead to ion suppression in mass spectrometry due to residual matrix components.
Table 1: Comparison of Extraction Methods for this compound from Biological Matrices
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid support | Solubilization of analyte, precipitation of proteins |
| Selectivity | Moderate to High | High | Low to Moderate |
| Recovery | Good to Excellent (60-98%) scielo.br | Excellent (>85%) | Good (>90%) |
| Concentration Factor | Moderate | High | Low (can cause dilution) |
| Throughput | Low to Moderate | Moderate (amenable to automation) | High |
| Solvent Consumption | High | Low | Moderate |
| Common Application | Plasma, Urine | Plasma, Urine, Water wikipedia.org | Plasma, Serum waters.com |
Derivatization Strategies for Enhanced Analytical Sensitivity of this compound
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method. For this compound, derivatization can be employed to enhance detection sensitivity, improve chromatographic performance (e.g., peak shape and retention), and increase volatility for gas chromatography, although liquid chromatography is more common for nucleoside analogs. chemscene.com
The primary functional groups on the this compound molecule available for derivatization are the hydroxyl (-OH) groups on the arabinose sugar moiety and the primary amine (-NH2) group on the adenine (B156593) base.
Rationale for Derivatization
Enhanced Mass Spectrometric Detection: The most common reason for derivatizing compounds for LC-MS analysis is to improve ionization efficiency. By attaching a group that is easily ionized (e.g., a moiety with a permanent charge or high proton affinity), the signal intensity in the mass spectrometer can be significantly increased. researchgate.net
Improved Chromatography: Derivatization can alter the polarity of this compound, leading to better retention and peak shape on reversed-phase HPLC columns.
Introduction of a Chromophore/Fluorophore: For UV or fluorescence detection, a chemical group with strong absorption or fluorescence characteristics can be attached to the molecule, dramatically lowering the limit of quantification.
Derivatization Reactions
Acylation: The hydroxyl and amine groups of this compound can be acylated using reagents like acetic anhydride (B1165640) or other acid anhydrides/chlorides. In synthetic chemistry, levulinic acid has been used to protect the 2' and 3' hydroxyl groups of vidarabine, demonstrating the reactivity of these sites. researchgate.netresearchgate.net This type of reaction can be adapted for analytical purposes to modify the compound's polarity and improve its chromatographic behavior.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the hydroxyl and amine groups to form trimethylsilyl (B98337) (TMS) derivatives. Silylation is a common strategy to increase the volatility of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis.
Alkylation/Arylation: These reactions can target the amine or hydroxyl groups to introduce alkyl or aryl moieties. For example, derivatizing the 5'-hydroxyl group, as seen in the synthesis of phosphoramidate (B1195095) prodrugs, is a feasible strategy. researchgate.net Attaching a group that enhances ionization can significantly boost sensitivity in LC-MS/MS methods.
The selection of a derivatization strategy depends on the analytical detector being used. For highly sensitive and specific LC-MS/MS methods, direct analysis of this compound is often possible. nih.gov However, when extremely low quantification limits are necessary or when significant matrix interference is present, derivatization can provide a crucial enhancement in analytical performance.
Table 2: Potential Derivatization Strategies for this compound Analysis
| Derivatization Reagent Class | Target Functional Group(s) | Potential Analytical Enhancement | Suitable Detector |
| Acid Anhydrides/Chlorides | Hydroxyl, Amine | Improved chromatographic peak shape, altered retention time | HPLC-UV, LC-MS |
| Silylating Agents (e.g., BSTFA) | Hydroxyl, Amine | Increased volatility, thermal stability | GC-MS |
| Fluorescent Tagging Reagents | Amine | Significant increase in sensitivity | Fluorescence Detector |
| Reagents with High Proton Affinity | Hydroxyl, Amine | Enhanced signal in positive-ion ESI-MS | LC-MS/MS |
Future Research Directions and Translational Perspectives for Co Vidarabine
Exploration of Novel Biological Targets for CO-Vidarabine
Initially recognized for its inhibition of viral DNA polymerase, the scope of vidarabine's biological activity, and by extension this compound's, is expanding. mdpi.comresearchgate.net The primary role of the co-drug, an adenosine (B11128) deaminase inhibitor, is to prevent the breakdown of vidarabine (B1017), thereby enhancing its antiviral efficacy. researchgate.netnih.gov However, recent research suggests that vidarabine itself may have broader biological effects.
Computational studies have pointed to vidarabine as a potential inhibitor of SARS-CoV-2 nsp10, a non-structural protein essential for viral replication. mdpi.com This suggests a mechanism of action independent of its traditional role as a DNA polymerase inhibitor and opens avenues for its investigation in the context of other RNA viruses. mdpi.com Furthermore, research has indicated that vidarabine triphosphate can inhibit RNA polyadenylation, a critical process for retroviruses like HIV-1, and S-adenosylhomocysteine hydrolase, which would disrupt essential transmethylation reactions. wikipedia.org The diphosphorylated form, ara-ADP, has also been shown to inhibit ribonucleotide reductase, further impeding viral replication. wikipedia.org These findings encourage a deeper exploration of this compound's potential against a wider range of viruses and its interaction with various host and viral enzymes.
Advanced Material Science Applications of this compound Constructs
The field of material science offers innovative approaches to enhance the therapeutic delivery and efficacy of drugs like this compound. case.eduucl.ac.uk The development of advanced materials can address challenges such as drug solubility and targeted delivery. case.edue3s-conferences.org For instance, arabinosyl nucleosides, including vidarabine, are being explored for their potential in the development of sustainable materials and smart technologies, such as sensors. asianpubs.org
The principles of advanced materials science can be applied to create novel constructs of this compound. These could include encapsulation within nanoparticles or integration into biocompatible polymers to create drug delivery systems with controlled-release properties. nih.govmdpi.com Such advancements could lead to more efficient and targeted therapies, minimizing systemic exposure and maximizing the drug's effect at the site of infection.
Integration of Omics Technologies in this compound Research
The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to understanding the complex biological effects of this compound. humanspecificresearch.orgmdpi.comnih.gov These high-throughput methods can offer a comprehensive view of the molecular changes induced by the drug, leading to the discovery of new therapeutic targets and biomarkers of response. humanspecificresearch.orgnih.gov
Transcriptomic Responses to this compound Exposure
Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression in host cells upon viral infection. humanspecificresearch.org By analyzing the transcriptomic profiles of cells treated with this compound, researchers can identify which cellular pathways are modulated by the drug. For example, studies have used transcriptomic profiling to understand the host response to viral infections and to identify drugs that can reverse detrimental gene expression changes. researchgate.netnih.gov This approach could pinpoint the specific host factors and pathways that are key to this compound's antiviral activity and potentially uncover new applications. For instance, transcriptomic analysis could elucidate the drug's impact on inflammatory and immune response pathways during viral infection. researchgate.netbmj.com
Proteomic Profiling of this compound Treated Cells
Proteomics focuses on the large-scale study of proteins, their structures, and their functions. humanspecificresearch.org Proteomic profiling of cells treated with this compound can identify changes in protein expression and post-translational modifications, offering direct insights into the drug's mechanism of action. mdpi.combiotechniques.com This technique can be used to identify the direct protein targets of the drug and to understand the downstream effects on cellular signaling pathways. nih.gov For example, proteomic analysis of cancer cells has been used to discover mechanisms of drug resistance. mdpi.com A similar approach with this compound could reveal how viruses might develop resistance and inform the design of more robust antiviral strategies.
Metabolomic Fingerprinting Associated with this compound Action
Metabolomics involves the comprehensive analysis of metabolites within a biological system and provides a snapshot of the ultimate downstream effects of a drug. humanspecificresearch.orgnih.gov By creating a "metabolomic fingerprint," researchers can identify the metabolic pathways that are altered by this compound treatment. nih.govuit.no This can provide crucial information about the drug's impact on both host and viral metabolism. oapen.org For example, metabolomic studies have been used to identify biomarkers for diseases and to assess drug toxicity. nih.gov In the context of this compound, metabolomic fingerprinting could help to optimize treatment protocols and identify patient populations most likely to benefit.
Development of Advanced Delivery Systems for this compound in Pre-clinical Models
A significant area of future research lies in the development of advanced delivery systems for this compound to improve its pharmacokinetic profile and therapeutic index in pre-clinical models. drug-dev.com Current research in drug delivery is focused on creating systems that offer controlled and targeted release, which can be particularly beneficial for antiviral therapies. nih.govpharmaexcipients.com
Novel delivery platforms being explored include:
Nanoparticle-based carriers: These systems, such as liposomes and polymeric nanoparticles, can encapsulate this compound, protecting it from premature degradation and facilitating its delivery to specific cells or tissues. nih.govmdpi.commdpi.com
In-situ gelling formulations: For localized infections, such as those affecting the eye, in-situ gels can be designed to prolong the contact time of the drug at the site of application. mdpi.com
Smart delivery systems: These advanced systems can be engineered to release the drug in response to specific stimuli present at the site of infection, such as changes in pH or the presence of viral enzymes. drug-dev.com
Pre-clinical studies using animal models are essential to evaluate the efficacy and safety of these novel delivery systems. pharmaexcipients.com Technologies like the IntelliCap, an electronic capsule, allow for programmable and targeted drug release in the gastrointestinal tract, enabling detailed pharmacokinetic studies in preclinical settings. drug-dev.com The data gathered from these studies will be crucial for the translation of advanced this compound formulations into clinical practice.
The therapeutic strategy of this compound, which involves the co-administration of the antiviral agent Vidarabine with an adenosine deaminase (ADA) inhibitor, presents a compelling area for future research and translational development. This approach is designed to overcome the primary limitation of Vidarabine monotherapy: its rapid metabolic degradation into a less potent form. By inhibiting the ADA enzyme, the therapeutic window and efficacy of Vidarabine can be significantly enhanced, opening new avenues for its clinical application against a range of viral and potentially other diseases.
Future research is anticipated to focus on several key areas. A primary direction is the exploration of this combination therapy against a broader spectrum of DNA viruses. Early studies demonstrated a significant, tenfold increase in antiviral activity against herpes and vaccinia viruses when Vidarabine was combined with an ADA inhibitor. tandfonline.com These findings suggest that a systematic investigation into the efficacy of this compound against other large DNA-containing viruses, including those that have developed resistance to other antiviral agents, is warranted. tandfonline.comnih.gov For instance, Vidarabine has shown activity against acyclovir-resistant Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), a promising characteristic that could be amplified in a combination approach. nih.gov
Another critical research avenue is the optimization of the ADA inhibitor component of this compound. While early research utilized compounds like Pentostatin (also known as deoxycoformycin), there is potential for the development of new, more selective, and potent ADA inhibitors with improved pharmacological profiles. tandfonline.comcollaborativedrug.com Research into novel inhibitors could lead to even greater protection of Vidarabine from deamination, potentially allowing for more effective treatment regimens.
Translational perspectives for this compound are centered on moving this combination from preclinical models to clinical reality. A significant consideration is the potential repurposing of this combination for indications beyond viral infections. Vidarabine has demonstrated anticancer effects, and by enhancing its bioavailability, this compound could represent a novel lead for oncological therapies. dndi.org The intracellular accumulation of deoxy-ATP resulting from ADA inhibition is known to induce apoptosis, a mechanism that could be therapeutically exploited in certain malignancies, particularly T-cell malignancies which have high levels of ADA activity. hackensackmeridianhealth.org
Furthermore, the development of advanced drug delivery systems for the this compound combination could improve its therapeutic index. Research into ProTide technology, which modifies nucleoside analogues to enhance their cellular uptake and activation, has already been explored for Vidarabine to bypass resistance mechanisms. intrepidalliance.org Applying such technologies to a this compound formulation could further augment its efficacy and clinical utility.
The table below summarizes key research findings that support the future development of the this compound concept.
| Research Area | Key Finding | Implication for this compound |
| Antiviral Activity Enhancement | Co-administration of Vidarabine with an ADA inhibitor resulted in a 10-fold increase in activity against herpes and vaccinia viruses in vitro and in vivo. tandfonline.com | Validates the core concept of this compound and supports its investigation for a wider range of viral infections. |
| Activity Against Resistant Strains | Vidarabine is capable of inhibiting acyclovir-resistant HSV and VZV. nih.gov | This compound could be a viable therapeutic option for infections that have become refractory to standard treatments. |
| Oncological Potential | Inhibition of ADA leads to the accumulation of deoxy-ATP, which can induce apoptosis in cancer cells, particularly those of lymphoid origin. hackensackmeridianhealth.org | Suggests a translational pathway for this compound as a potential anticancer therapy, especially for hematological malignancies. |
| Advanced Drug Formulation | ProTide derivatives of Vidarabine have been synthesized to improve its antiviral potency and overcome resistance. intrepidalliance.org | Future formulations of this compound could incorporate similar technologies to maximize therapeutic benefit. |
These future research directions and translational strategies underscore the potential of this compound as a revitalized and potent therapeutic approach. The foundational evidence strongly suggests that with further investigation and development, this combination therapy could offer significant clinical benefits.
Global Collaborative Initiatives for this compound Research Acceleration
The acceleration of research and development for a therapeutic strategy like this compound would greatly benefit from global collaborative initiatives. While no large-scale consortia are exclusively dedicated to this compound at present, the existing landscape of international cooperation in antiviral and combination therapy research provides a fertile ground for its advancement. The complexity and cost of developing new drug combinations necessitate partnerships that bring together expertise and resources from academia, industry, and public health organizations. nih.gov
Several ongoing initiatives, though broader in scope, highlight the models of collaboration that could be pivotal for this compound. The INTREPID Alliance , a collaboration of major pharmaceutical companies, was formed to accelerate the discovery and development of new antiviral treatments for future pandemics. intrepidalliance.org This alliance monitors innovative antiviral compounds and projects globally, aiming to create a pipeline of therapies ready for late-stage clinical development. intrepidalliance.org A combination therapy like this compound, with its potential for broad-spectrum activity, aligns with the goals of such an initiative.
Another relevant model is the Rapidly Emerging Antiviral Drug Development Initiative (READDI) , a collaborative effort involving academia, industry, and non-profits. collaborativedrug.comsas.com READDI's mission is to develop broad-spectrum small molecule antiviral drugs before new viral threats emerge. collaborativedrug.com Such a platform could provide the necessary infrastructure and multidisciplinary expertise to investigate the full potential of the this compound strategy. The National Institutes of Health (NIH) has also established Antiviral Drug Discovery (AViDD) Centers, which foster collaboration among numerous institutions to manage and advance antiviral research. collaborativedrug.comhackensackmeridianhealth.org
Furthermore, initiatives focused on combination therapies in other disease areas, such as the ComboMATCH trial by the National Cancer Institute (NCI), offer a blueprint for evaluating new drug combinations. nih.govecog-acrin.org These trials test combinations guided by molecular targets and are designed to identify promising treatments for larger, definitive studies. nih.gov A similar framework could be adapted to systematically evaluate this compound against various viral pathogens and in different patient populations.
The development of purine (B94841) analogues, the class to which Vidarabine belongs, has also been the subject of international research efforts. For example, the PAMalaD project , funded by the French National Research Agency, focuses on developing purine analogues as innovative antimalarial agents. anr.fr Such projects demonstrate a willingness to invest in this class of compounds and could foster collaborations that explore the expanded applications of derivatives like Vidarabine in a combination format.
The success of this compound research and its translation into a clinically available treatment will likely depend on the establishment of such collaborative frameworks. These partnerships are essential for pooling intellectual and financial resources, sharing data and preclinical models, and navigating the complex regulatory pathways for combination therapies. The existing global initiatives provide a clear path forward for integrating this compound research into the mainstream of antiviral drug development.
| Collaborative Initiative Model | Relevance to this compound Research |
| Industry Consortia (e.g., INTREPID Alliance) | Could provide funding, drug development expertise, and manufacturing capabilities to advance this compound through clinical trials. intrepidalliance.org |
| Public-Private Partnerships (e.g., READDI, AViDD Centers) | Offer a framework for early-stage discovery, preclinical testing, and academic-industry collaboration to explore the full therapeutic potential of this compound. collaborativedrug.comhackensackmeridianhealth.orgsas.com |
| Combination Therapy Platforms (e.g., ComboMATCH) | Provide established protocols and networks for conducting clinical trials of combination therapies, which could be adapted for this compound. nih.govecog-acrin.org |
| Disease-Specific Research Funding (e.g., PAMalaD) | Demonstrates continued interest and investment in purine analogues, creating opportunities for research into new applications for compounds like Vidarabine. anr.fr |
Concluding Remarks on the Research Trajectory of Co Vidarabine
Summary of Key Research Findings on CO-Vidarabine
This compound, a potent inhibitor of adenosine (B11128) deaminase, has been a subject of significant research, primarily in conjunction with the antiviral agent Vidarabine (B1017) (also known as Vira-A™ or ara-A). The primary role of this compound is to protect Vidarabine from enzymatic deamination into its less active metabolite, hypoxanthine (B114508) arabinoside. researchgate.netnih.gov This combination therapy has demonstrated a significant enhancement of Vidarabine's antiviral activity.
Initial studies revealed that the combination of this compound and Vidarabine resulted in a tenfold increase in antiviral activity against herpes and vaccinia viruses in tissue culture. nih.gov This enhanced effect was also observed in animal models, specifically in mice with cranial herpesvirus infections, where the combination therapy led to increased survival rates and a significant extension of the lifespan of infected mice compared to treatment with Vidarabine alone. nih.gov The synergistic effect of the two drugs has been noted against various DNA-containing viruses, including herpes simplex virus (HSV)-1, HSV-2, and varicella-zoster virus (VZV), as well as some RNA-containing oncogenic viruses. researchgate.netnih.gov
The mechanism behind this synergy lies in the inhibition of adenosine deaminase by this compound, which prevents the metabolic breakdown of Vidarabine. researchgate.netnih.gov Vidarabine itself acts as an inhibitor of viral DNA synthesis. mdpi.comnih.gov It is converted in the body to its active triphosphate form, ara-ATP, which competitively inhibits viral DNA polymerase and can also be incorporated into the viral DNA, leading to a non-functional DNA strand. mdpi.comwikipedia.org
While Vidarabine has shown efficacy against a range of viruses, its use has been limited by its rapid metabolism. researchgate.netmdpi.com The co-administration of this compound addresses this limitation, making the combination a promising candidate for the treatment of systemic viral infections in humans, including herpesvirus encephalitis. nih.gov
Synthesis of Fundamental Knowledge Acquired on this compound
The fundamental knowledge acquired about this compound revolves around its function as a deaminase inhibitor and its role in augmenting the therapeutic potential of Vidarabine. Vidarabine, a synthetic analog of the spongouridine (B1667586) nucleoside originally isolated from the Caribbean sponge Tethya crypta, was first synthesized in 1960. mdpi.com Its antiviral properties were described in 1964.
A significant breakthrough in understanding Vidarabine's utility came with the realization that its efficacy was hampered by rapid deamination in the body. researchgate.netmdpi.com This led to the development and study of adenosine deaminase inhibitors like this compound. Research has firmly established that by blocking this metabolic pathway, this compound preserves the active form of Vidarabine, thereby amplifying its antiviral effects. researchgate.netnih.gov
The combination has been shown to be effective against a broad spectrum of DNA viruses. nih.gov This has led to the consideration of this compound and Vidarabine combination therapy for serious viral infections. nih.gov
Significance of this compound in Advancing Chemical Biology and Medicinal Chemistry
The development and study of this compound hold considerable significance for the fields of chemical biology and medicinal chemistry. Medicinal chemistry focuses on the design and synthesis of biologically active molecules to understand and influence physiological and pathological systems, ultimately leading to new drugs. Chemical biology uses such molecules to probe and characterize biological systems.
The story of this compound exemplifies a classic medicinal chemistry strategy: overcoming a drug's metabolic instability to enhance its therapeutic index. The adenine (B156593) scaffold, a key component of Vidarabine, is a privileged structure in medicinal chemistry due to its prevalence in essential biological molecules. academie-sciences.fr The targeted inhibition of a specific enzyme, adenosine deaminase, to protect the primary drug, Vidarabine, from degradation is a clear demonstration of rational drug design.
This research has contributed to a deeper understanding of nucleoside analog metabolism and the mechanisms of viral resistance. While resistance to Vidarabine has not been a significant clinical issue, laboratory studies have shown it can arise from mutations in the viral DNA polymerase. nih.gov The synergistic approach with this compound provides a framework for developing more robust antiviral therapies.
Furthermore, the exploration of prodrug strategies, such as phosphamide-modified Vidarabine derivatives, represents another avenue of research inspired by the challenges associated with Vidarabine's properties. researchgate.net These newer approaches aim to improve the delivery and activity of the parent compound, building on the foundational knowledge gained from studies involving this compound.
The journey of Vidarabine, from a marine natural product analog to a clinically evaluated antiviral agent, and the subsequent development of this compound to optimize its function, highlights the iterative process of drug discovery and development that is central to medicinal chemistry. mdpi.com
Outstanding Challenges and Future Outlook for this compound Investigations
Despite the promising early research, the clinical application of the this compound and Vidarabine combination has faced challenges. The emergence of newer antiviral agents with improved safety and efficacy profiles, such as acyclovir (B1169), has largely superseded the use of Vidarabine for many indications. mdpi.com Acyclovir, for instance, exhibits higher selectivity and potency.
However, research into Vidarabine and, by extension, this compound is not entirely concluded. Vidarabine has been reported to be effective against acyclovir-resistant HSV and VZV strains, suggesting a potential niche for its use. mdpi.com
Future investigations could focus on several key areas:
Targeted Delivery: Developing delivery systems that specifically target infected cells could minimize potential systemic toxicity associated with Vidarabine.
Combination with Newer Antivirals: Exploring the synergistic effects of this compound/Vidarabine with other antiviral drugs could lead to more effective treatment regimens, particularly for resistant viral strains.
Repurposing for Other Diseases: Some studies have explored the potential of Vidarabine in other therapeutic areas, such as heart failure and cancer. jst.go.jpnih.gov Further research could investigate if this compound could enhance its efficacy in these contexts as well.
Structural Optimization: Continued medicinal chemistry efforts could lead to the design of novel Vidarabine analogs with improved pharmacological properties, potentially reducing the need for a co-administered deaminase inhibitor.
The market for Vidarabine monophosphate, a more soluble form of the drug, is projected to grow, indicating continued interest in this compound. verifiedmarketresearch.com This suggests that overcoming the challenges associated with Vidarabine's formulation and metabolism remains a relevant area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
